molecular formula Ni3O12Si4-2 B12799259 dioxido(oxo)silane;nickel(2+) CAS No. 31748-25-1

dioxido(oxo)silane;nickel(2+)

Número de catálogo: B12799259
Número CAS: 31748-25-1
Peso molecular: 480.41 g/mol
Clave InChI: ASXBPHUHJDRIAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dioxido(oxo)silane;nickel(2+) is a useful research compound. Its molecular formula is Ni3O12Si4-2 and its molecular weight is 480.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality dioxido(oxo)silane;nickel(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dioxido(oxo)silane;nickel(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

31748-25-1

Fórmula molecular

Ni3O12Si4-2

Peso molecular

480.41 g/mol

Nombre IUPAC

dioxido(oxo)silane;nickel(2+)

InChI

InChI=1S/3Ni.4O3Si/c;;;4*1-4(2)3/q3*+2;4*-2

Clave InChI

ASXBPHUHJDRIAA-UHFFFAOYSA-N

SMILES canónico

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ni+2].[Ni+2].[Ni+2]

Origen del producto

United States
Foundational & Exploratory

Dioxido(oxo)silane;nickel(2+): Structural Dynamics, Bonding Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dioxido(oxo)silane;nickel(2+) , widely recognized by its common name nickel(II) silicate or nickel phyllosilicate, is a highly versatile inorganic compound characterized by the chemical formula NiSiO3​ or its hydrated phyllosilicate forms (e.g., Ni3​Si2​O5​(OH)4​ )[1]. For researchers in materials science, catalysis, and pharmaceutical intermediate synthesis, understanding the precise atomic architecture of this compound is critical. Its unique layered structure imparts extraordinary thermal stability, a high density of Lewis acid sites, and a Strong Metal-Support Interaction (SMSI) that prevents nanoparticle sintering during high-temperature catalytic processes[2].

This technical guide deconstructs the bonding properties of dioxido(oxo)silane;nickel(2+), establishes a self-validating protocol for its synthesis, and explores its cutting-edge applications in CO2​ methanation, hydrogenation of drug precursors, and advanced energy storage systems.

Crystallographic Architecture and Bonding Mechanics

The structural integrity of dioxido(oxo)silane;nickel(2+) is dictated by the precise arrangement of its silicon-oxygen and nickel-oxygen sub-networks. Depending on the synthesis conditions, the compound typically crystallizes into either a 1:1 or 2:1 phyllosilicate structure[3]:

  • 1:1 Phyllosilicate ( Ni3​Si2​O5​(OH)4​ ): Comprises one tetrahedral Si-O-Si sheet covalently bonded to one octahedral Si-O-Ni-O(OH) sheet.

  • 2:1 Phyllosilicate ( Ni3​Si4​O10​(OH)2​ ): Features a central octahedral Si-O-Ni-O(OH) sheet sandwiched between two tetrahedral Si-O-Si sheets[3].

The causality behind its exceptional catalytic stability lies in the Si-O-Ni hetero-linkages . Unlike traditional impregnated Ni/SiO2​ catalysts where nickel sits weakly on the surface, the phyllosilicate structure forces nickel into the crystalline lattice. Upon thermal reduction, these linkages restrict the mobility of the resulting metallic Ni nanoparticles, effectively preventing agglomeration (sintering) even at elevated temperatures[3].

StructuralHierarchy NiSilicate Dioxido(oxo)silane;nickel(2+) (Nickel Phyllosilicate) Tetrahedral Tetrahedral Sheet [SiO4] Network NiSilicate->Tetrahedral Octahedral Octahedral Sheet [NiO6] Network NiSilicate->Octahedral Interlayer Interlayer Space (van der Waals / H-bonds) Tetrahedral->Interlayer binds to Octahedral->Interlayer stacks via

Structural hierarchy of nickel silicate showing tetrahedral and octahedral sheet bonding.

Spectroscopic Signatures and Quantitative Analysis

To validate the successful formation of the Si-O-Ni bonds, researchers must rely on specific spectroscopic markers. X-ray Photoelectron Spectroscopy (XPS) and Raman spectroscopy provide definitive proof of the electronic environment. The shift in the Si 2p binding energy to ~102.3 eV is a direct consequence of the electron-withdrawing effect of the adjacent Ni atoms, confirming the Strong Metal-Support Interaction[4].

Table 1: Spectroscopic and Crystallographic Signatures
Analytical MethodFeature/PeakAssignment / Causality
XPS (Ni 2p3/2) ~855.4 eV Ni2+ in octahedral coordination; validates Ni-O-Si bonding[4].
XPS (Si 2p) ~102.3 eVSilicate framework; shift indicates strong metal-support interaction[4].
Raman 360 cm⁻¹Ni–O stretching vibrations within the octahedral sheet[5].
Raman 421 cm⁻¹O–Si–O bending vibrations within the tetrahedral sheet[5].
FTIR 670 cm⁻¹O–Si–O bridge vibrations confirming the phyllosilicate network[5].

Self-Validating Synthesis Protocol: Hydrothermal Crystallization

The synthesis of highly active dioxido(oxo)silane;nickel(2+) requires precise kinetic control over the hydrolysis and condensation reactions. The following protocol utilizes a "Double-Accelerator" or urea-assisted hydrothermal method to ensure phase purity[3].

Causality of Experimental Design: Urea is selected over direct addition of NaOH or NH4​OH because urea decomposes slowly at temperatures above 90°C, releasing OH− ions gradually. This homogeneous alkalinization prevents the rapid, uncontrolled precipitation of amorphous Ni(OH)2​ , thermodynamically favoring the slower assembly of the crystalline Si-O-Ni phyllosilicate lattice[3].

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve 0.05 mol of Nickel(II) nitrate hexahydrate ( Ni(NO3​)2​⋅6H2​O ) and 0.15 mol of urea in 100 mL of deionized water under vigorous magnetic stirring.

  • Silica Integration: Slowly add 2.0 g of colloidal silica (or tetraethyl orthosilicate, TEOS) to the green solution. Stir for 2 hours to ensure homogeneous dispersion.

  • Hydrothermal Assembly: Transfer the suspension to a Teflon-lined stainless-steel autoclave. Heat at 120°C–150°C for 12 to 24 hours. Causality: Elevated autogenous pressure lowers the activation energy for silicic acid condensation with nickel ions.

  • Phase Validation (Self-Validating Checkpoint):

    • Visual Check: The product must transition from a dark green solution to a pale blue-green precipitate.

    • Instrumental Check: Before proceeding, analyze an aliquot via XRD. The presence of a sharp diffraction peak at 2θ≈10.5∘ (d-spacing ~0.84 nm) confirms the (001) basal plane of the 1:1 phyllosilicate. If this peak is absent, the hydrothermal time must be extended[3].

  • Thermal Activation: Centrifuge, wash with ethanol/water, and dry at 80°C. To generate the active catalyst, calcine at 450°C in air, followed by reduction in a 5%H2​/Ar stream at 650°C for 2 hours.

SynthesisProtocol Step1 1. Precursor Dissolution Ni(NO3)2 + Silica Sol Step2 2. Hydrolysis Agent Addition Urea (Gradual OH- release) Step1->Step2 Step3 3. Hydrothermal Assembly 120-150°C, 12-24h Step2->Step3 Step4 4. Phase Validation XRD & FTIR Confirmation Step3->Step4 Step5 5. Thermal Activation H2 Reduction -> Ni/SiO2 Step4->Step5

Self-validating hydrothermal synthesis workflow for nickel silicate catalysts.

Advanced Applications: Catalysis & Energy Storage

Catalytic Hydrogenation and CO2​ Methanation

In environmental and pharmaceutical engineering, reduced nickel silicate serves as a premier catalyst. During CO2​ methanation, the high dispersion of Ni nanoparticles (typically ~4-5 nm) derived from the phyllosilicate precursor provides an abundance of active sites for H2​ dissociation and CO2​ adsorption[3]. The intrinsic Lewis acidity of the unreduced silicate framework further facilitates the stabilization of formate intermediates, driving the reaction toward high CH4​ selectivity[2][6].

CatalyticMechanism CO2 CO2 Adsorption NiSite Active Ni Nanoparticles CO2->NiSite H2 H2 Activation H2->NiSite Intermediate Formate Intermediate NiSite->Intermediate Hydrogenation CH4 CH4 Evolution Intermediate->CH4 Desorption

CO2 methanation pathway on reduced nickel silicate active sites.

Next-Generation Energy Storage

Beyond catalysis, the layered structure of dioxido(oxo)silane;nickel(2+) accommodates rapid ion intercalation, making it a highly stable anode material for Li-ion batteries and supercapacitors. When grown in situ over expanded graphite (EG) or reduced graphene oxide (RGO), the composite overcomes the intrinsic poor electronic conductivity of pure silicates, yielding extraordinary cycle stability and fast-charging capabilities[4][5].

Table 2: Performance Metrics in Advanced Applications
ApplicationMaterial ConfigurationKey MetricOperating Conditions
CO₂ Methanation NiPS-1.6 (34.3 wt% Ni)>80% CO₂ Conversion, ~100% CH₄ Selectivity330 °C, GHSV = 40,000 mL·g⁻¹·h⁻¹[2]
Li-ion Battery Anode NiSi / Expanded Graphite231 mAh g⁻¹ Specific Capacity5 A g⁻¹ current density, 3000 cycles[5]
Supercapacitor Ni3​Si2​O5​(OH)4​ / RGO178.9 F g⁻¹ Specific Capacitance1 A g⁻¹ current density[4]

References

  • PubChem (2025). silicic acid, nickel salt | NiO3Si | CID 169908. National Center for Biotechnology Information. 1

  • ACS Catalysis (2022). Synthesis and Regeneration of Ni-Phyllosilicate Catalysts Using a Versatile Double-Accelerator Method: A Comprehensive Study. American Chemical Society. 3

  • ResearchGate (2025). Robust nickel silicate catalysts with high Ni loading for CO2 methanation. 2

  • Journal of Materials Chemistry A (2024). A nickel silicate MFI-type zeolite catalyst prepared by interzeolite transformation: tailoring the catalytic active sites for glucose conversion. RSC Publishing. 6

  • ACS Applied Materials & Interfaces (2025). Nickel Silicate Hydroxides/Expanded Graphite as a Stable and Fast-Charging Anode for the Next-Generation Li-ion Batteries. American Chemical Society. 5

  • PMC (2017). Self-templated Synthesis of Nickel Silicate Hydroxide/Reduced Graphene Oxide Composite Hollow Microspheres as Highly Stable Supercapacitor Electrode Material. National Institutes of Health.4

Sources

Technical Whitepaper: Physicochemical Profiling, Toxicological Mechanisms, and Safe Handling Protocols for Nickel(II) Silicate (CAS 21784-78-1)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dioxido(oxo)silane;nickel(2+), commonly referred to as nickel(II) silicate or nickel metasilicate, is a transition metal silicate with significant applications in advanced materials science, heterogeneous catalysis, and environmental remediation (such as the adsorption of hazardous dyes)[1]. However, its utility is juxtaposed with a severe toxicological profile. As a nickel-based nanomaterial, it presents substantial occupational hazards, including skin sensitization, genotoxicity, and carcinogenicity[2][3]. This whitepaper provides an in-depth technical guide for researchers and scientists, detailing the physicochemical properties, mechanistic toxicology, and field-proven, self-validating protocols for the safe handling and synthesis of nickel silicate compounds.

Chemical Identity and Physicochemical Profiling

Nickel(II) silicate exists as a coordination complex where nickel cations (Ni²⁺) are bound within a silicate matrix. Its structural stability makes it highly valuable for high-temperature catalysis and adsorption applications, but its particulate nature—especially at the nanoscale—dictates its bioavailability and toxicity.

Table 1: Chemical Identity and Physical Properties

PropertyValue / Description
IUPAC Name dioxido(oxo)silane;nickel(2+)[4]
Common Synonyms Nickel silicate, Nickel metasilicate, Silicic acid nickel salt[4]
CAS Registry Number 21784-78-1[2]
Molecular Formula NiO₃Si[2][5]
Molar Mass 134.78 g/mol [4][5]
Structural Features Polymeric silicate chains/sheets coordinated with Ni²⁺ ions

Hazard Classification and Regulatory Data

The handling of nickel silicate must be governed by strict adherence to its Safety Data Sheet (SDS) classifications. The slow dissolution of nickel silicate particulates in biological fluids (such as lung surfactant or human sweat) leads to a sustained release of Ni²⁺ ions, driving its chronic toxicity[3].

Table 2: GHS Hazard Classifications (Harmonised C&L)

Hazard CodeHazard Class & CategoryCausality / Mechanistic Basis
H317 Skin Sens. 1Ni²⁺ ions bind to human toll-like receptor 4 (TLR4), triggering contact dermatitis[2][6].
H350 Carc. 1AIntracellular Ni²⁺ accumulation leads to DNA strand breaks and epigenetic alterations[2][3].
H372 STOT RE 1Chronic inhalation causes sustained pulmonary inflammation and fibrosis[2].
H400 / H410 Aquatic Acute 1 / Chronic 1Highly toxic to aquatic organisms due to heavy metal bioaccumulation[2].

Regulatory Note: While the Occupational Safety and Health Administration (OSHA) sets a permissible exposure limit (PEL) of 1 mg/m³ for soluble nickel compounds, the National Institute for Occupational Safety and Health (NIOSH) recommends a much stricter limit of 15 µg/m³ to adequately protect against carcinogenic risks[7].

Toxicological Mechanisms and Biological Impact

Understanding the exact mechanism of nickel silicate toxicity is critical for designing effective containment strategies. The primary vector for toxicity is the inhalation of fine dust or nanoparticles during synthesis or powder handling.

Once inhaled, nickel silicate particulates undergo phagocytosis by alveolar macrophages or endocytosis by epithelial cells. Within the acidic environment of the lysosomes (pH ~4.5), the silicate matrix undergoes accelerated dissolution, releasing a high flux of Ni²⁺ ions[3]. These free ions catalyze Fenton-like reactions, generating massive amounts of Reactive Oxygen Species (ROS). The resulting oxidative stress overwhelms cellular antioxidants, leading to lipid peroxidation, DNA double-strand breaks, and ultimately, cellular apoptosis or malignant transformation[3]. Furthermore, globally, 11-16% of the population exhibits nickel allergy, making dermal exposure a high-frequency risk for laboratory personnel[6].

ToxicityPathway Exp Inhalation / Dermal Exposure (NiSiO3 Particulates) Uptake Cellular Uptake (Endocytosis / Phagocytosis) Exp->Uptake Dissolution Lysosomal Dissolution (Release of Ni2+ Ions) Uptake->Dissolution ROS Oxidative Stress (ROS Generation) Dissolution->ROS DNA Genotoxicity (DNA Strand Breaks) ROS->DNA Apoptosis Cellular Apoptosis & Tissue Inflammation DNA->Apoptosis

Caption: Cellular toxicity pathway of Nickel(II) Silicate nanoparticles via Ni2+ release and ROS generation.

Experimental Methodologies and Safe Handling Protocols

Nickel silicate nanomaterials are frequently synthesized for environmental applications, such as the removal of hazardous pollutants like Rhodamine B dye from aqueous media[1]. The following protocols are designed as self-validating systems, ensuring that safety is mechanically integrated into the experimental workflow.

Workflow Prep 1. Preparation (HEPA Fume Hood) PPE 2. PPE Donning (P100 Respirator) Prep->PPE Synthesis 3. Hydrothermal Synthesis (Sealed Autoclave) PPE->Synthesis Purification 4. Centrifugation (Closed Rotors) Synthesis->Purification Waste 5. Waste Segregation (Heavy Metal Aqueous) Purification->Waste

Caption: Safe experimental workflow for the synthesis and handling of Nickel Silicate nanomaterials.

Protocol 1: Hydrothermal Synthesis of Nickel Silicate Nanomaterials

Causality Focus: Preventing aerosolization and dermal contact during precursor handling and product recovery.

  • Environmental Containment & PPE:

    • Action: Conduct all powder handling inside a Class II Type B2 Biological Safety Cabinet or a dedicated HEPA-filtered fume hood.

    • Validation: Verify inward airflow velocity (standard 100 fpm) before opening chemical containers.

    • PPE: Don a NIOSH-approved N95 or P100 particulate respirator, chemical goggles, a disposable Tyvek lab coat, and double-layer nitrile gloves.

  • Precursor Mixing:

    • Action: Weigh stoichiometric amounts of a nickel salt (e.g., nickel nitrate) and a silica source (e.g., sodium silicate or tetraethyl orthosilicate) directly within the hood. Dissolve in deionized water.

    • Causality: Wetting the precursors immediately prevents the generation of inhalable dust.

  • Hydrothermal Treatment:

    • Action: Transfer the homogeneous suspension into a Teflon-lined stainless steel autoclave. Seal tightly and heat at 150°C for 12 hours.

    • Validation: Weigh the sealed autoclave before and after the heating cycle. A mass difference of exactly 0.0g validates that no toxic vapor was released during the high-pressure synthesis.

  • Product Recovery (Critical Safety Step):

    • Action: Transfer the post-synthesis suspension to centrifuge tubes. Cap the tubes and load them into aerosol-tight centrifuge rotors inside the fume hood.

    • Causality: Centrifugation generates immense shear forces. If a tube fails, an aerosol-tight rotor contains the highly toxic NiSiO₃ mist, preventing laboratory contamination.

  • Washing and Drying:

    • Action: Wash the precipitate with ethanol and water. Dry the final green powder in a vacuum oven. Store in a sealed, secondary containment vessel labeled with GHS Carcinogen and Environmental Hazard pictograms.

Protocol 2: Decontamination and Spill Response

Causality Focus: Eliminating secondary exposure routes via dust resuspension.

  • Immediate Isolation: If a spill of NiSiO₃ powder occurs outside a fume hood, evacuate the immediate area for 30 minutes to allow ambient aerosols to settle.

  • Wet-Wiping Technique: Do NOT sweep or use a standard vacuum. Sweeping aerosolizes the carcinogenic particles.

  • Neutralization: Spray the spill lightly with a 5% mild detergent solution to bind the powder.

  • Removal: Use damp, disposable absorbent pads to wipe the area inward from the edges to the center.

  • Waste Disposal: Place all contaminated pads and the outer layer of your nitrile gloves into a rigid, leak-proof hazardous waste container labeled "Heavy Metal Waste - Nickel Silicate (Toxic/Carcinogenic)".

References

  • Current time information in Baltimore, MD, US. Google Search.
  • nickel(II) silicate 028-036-00-2 — Chemical Substance Information. NextSDS. Available at: [Link]

  • Cas 21784-78-1,NICKEL META-SILICATE. LookChem. Available at: [Link]

  • silicic acid, nickel salt | NiO3Si | CID 169908. PubChem. Available at: [Link]

  • Data algemeen. Vlaanderen.be. Available at: [Link]

  • B2B mejor adquisición de productos químicos. PINPOOLS. Available at: [Link]

  • Nickel mixed oxides: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]

  • Green Procurement Standards. ALPS ELECTRIC CO., LTD.. Available at: [Link]

  • Toxicological Profile for Nickel. Regulations.gov (ATSDR). Available at: [Link]

  • Straightforward Synthesis and Characterization of Analcime@Nickel Orthosilicate Novel Nanocomposite for Efficient Removal of Rhodamine B Dye from Aqueous Media. MDPI. Available at:[Link]

  • Nickel-based nanomaterials: a comprehensive analysis of risk assessment, toxicity mechanisms, and future strategies for health risk prevention. PMC (NIH). Available at: [Link]

  • Toxicological Profile for Nickel. EPA NEPIS. Available at: [Link]

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Molecular Weight and Stoichiometric Analysis of Dioxido(oxo)silane;nickel(2+): A Technical Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical manufacturing and nanomedicine, the precise characterization of inorganic materials is paramount. Dioxido(oxo)silane;nickel(2+) , systematically known as Nickel(II) metasilicate or simply nickel silicate ( NiSiO3​ ), has emerged as a critical material[1]. While traditionally utilized in heavy industrial catalysis, its highly tunable stoichiometry and unique phyllosilicate architecture have driven its adoption in chemoselective active pharmaceutical ingredient (API) synthesis and advanced targeted drug delivery systems[2].

This whitepaper provides an in-depth technical framework for researchers and drug development professionals. It details the exact molecular weight calculations, the causality behind stoichiometric tuning for pharmaceutical efficacy, and field-proven analytical protocols for structural validation.

Physicochemical Profiling & Molecular Weight Analysis

The fundamental identity of dioxido(oxo)silane;nickel(2+) is defined by the interaction between the nickel(II) cation ( Ni2+ ) and the polymeric metasilicate anion ( [SiO3​]2− )[1][3].

The exact molecular weight is calculated based on the standard atomic weights of its constituent elements:

  • Nickel (Ni): 58.693 g/mol

  • Silicon (Si): 28.085 g/mol

  • Oxygen (O): 15.999 g/mol ×3=47.997 g/mol

  • Total Molecular Weight: 134.78 g/mol [4][5]

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name dioxido(oxo)silane;nickel(2+)[6]
Common Synonyms Nickel metasilicate, Nickel(II) silicate[4][5]
CAS Registry Number 21784-78-1 / 31748-25-1[4][7]
Molecular Formula NiO3​Si [1][5]
Molecular Weight 134.78 g/mol [4][5]
Structural Motif Mesoporous, layered phyllosilicate or yolk-shell nanospheres[8][9]

Pharmaceutical Applications: The Role of Stoichiometry

The utility of NiSiO3​ in drug development is entirely dependent on its stoichiometric ratio (Ni/Si) and resulting structural morphology.

Chemoselective Hydrogenation in API Synthesis

The selective hydrogenation of functionalized olefins is a cornerstone reaction in the synthesis of complex APIs. Nickel silicate catalysts, particularly those with a highly controlled Ni/Si molar ratio (e.g., 0.48 to 1.6), exhibit exceptional catalytic activity[2][9].

  • Mechanistic Causality: The silicate matrix acts as a robust support that prevents the sintering (agglomeration) of nickel nanoparticles at high temperatures. Furthermore, the coordinatively unsaturated Ni(II) sites within the silicate lattice act as Lewis acid sites, which synergize with surface Ni0 to selectively activate hydrogen and polar functional groups, ensuring high chemoselectivity without degrading sensitive pharmaceutical intermediates[9].

Nanomedicine and Targeted Drug Delivery

Beyond catalysis, nanostructured nickel silicates are revolutionizing biologics and oncology.

  • Protein Purification: Yolk-shell nanostructures (e.g., Fe3​O4​@NiSiO3​ ) leverage the abundant Ni2+ cations on the silicate shell to provide docking sites for the selective coordination of histidine. This enables the rapid, magnetic separation of His-tagged recombinant proteins from lysed cells, a critical step in biologics manufacturing[8].

  • Hypoxic Tumor Therapy: Layered nickel silicate (LNS) nanoparticles possess unique bandgap properties. Under near-infrared irradiation, they facilitate electron-hole pair generation that drives water splitting and superoxide radical ( O2−∙​ ) formation. This synchronous oxygen self-supply mechanism is highly potent for photodynamic therapy (PDT) in hypoxic tumor microenvironments[10].

Pathway A Active API Precursor (Functionalized Olefin) D Chemoselective Hydrogenation (Lewis Acid Synergy) A->D B NiSiO3 Catalyst (High Surface Area) C H2 Adsorption & Activation (Ni Nanoparticles) B->C C->D E Saturated API Intermediate (High Yield & Purity) D->E

Chemoselective hydrogenation of API precursors using NiSiO3 catalyst.

Stoichiometric Analysis Techniques

To guarantee the reproducibility of NiSiO3​ for pharmaceutical use, rigorous stoichiometric analysis is required. The analytical suite must validate both the elemental ratio and the crystallographic phase.

Table 2: Analytical Modalities for Stoichiometric Verification
TechniquePurposeMechanistic Rationale
ICP-OES Exact Ni:Si Molar RatioProvides high-sensitivity quantification of metals. Crucial for verifying the theoretical vs. actual Ni loading[11].
XRD Phase Purity & CrystallinityConfirms the absence of bulk NiO impurities and validates the formation of the phyllosilicate lattice[11].
EDX Mapping Spatial Elemental DistributionEnsures that Ni is uniformly dispersed across the silicate support, preventing localized catalytic dead zones[12].

Experimental Protocols

The following protocols represent a self-validating system for synthesizing and analyzing nickel silicate.

Protocol 1: Synthesis of Mesoporous NiSiO3​ via Ammonia Evaporation

This method ensures a high dispersion of Ni species and strong metal-support interactions, critical for preventing catalyst deactivation.[9]

  • Precursor Dissolution: Dissolve a stoichiometric amount of Ni(NO3​)2​⋅6H2​O in deionized water.

  • Ammonia Complexation: Add 28% aqueous ammonia solution dropwise until the pH reaches ~10.5, forming the deep blue [Ni(NH3​)6​]2+ complex.

  • Silica Integration: Introduce colloidal silica (or tetraethyl orthosilicate, TEOS) into the solution, maintaining the desired theoretical Ni/Si molar ratio (e.g., 1:1).

  • Evaporation & Deposition: Heat the suspension at 80°C under continuous stirring. As ammonia evaporates, the pH decreases, triggering the controlled precipitation of nickel phyllosilicate onto the silica matrix.

  • Calcination: Filter, wash with deionized water, dry at 100°C overnight, and calcine in air at 450°C for 4 hours to lock in the NiSiO3​ structure.

Protocol 2: Stoichiometric Quantification via ICP-OES

Silicates are notoriously refractory. Standard nitric acid digestion will fail to dissolve the silica matrix, leading to artificially inflated Ni/Si ratios. The use of Hydrofluoric acid (HF) is mandatory to cleave Si-O bonds.[13]

  • Sample Preparation: Accurately weigh 50.0 mg of the calcined NiSiO3​ sample into a Teflon (PTFE) digestion vessel.

  • Acid Digestion: Add 6.0 mL of concentrated HNO3​ and 2.0 mL of concentrated HF .

  • Microwave Digestion: Seal the vessels and subject them to microwave-assisted digestion at 200°C for 30 minutes to ensure complete matrix dissolution.

  • HF Neutralization (Critical Step): Add 4.0 mL of saturated Boric Acid ( H3​BO3​ ) solution and heat for an additional 15 minutes. Rationale: Boric acid complexes with free fluoride ions to form fluoroboric acid, preventing the HF from dissolving the quartz torch and glass nebulizer of the ICP-OES instrument.

  • Dilution & Analysis: Dilute the digested sample to 50.0 mL with 2% HNO3​ . Analyze the solution using ICP-OES at specific emission wavelengths (Ni: 231.604 nm; Si: 251.611 nm) against matrix-matched calibration standards.

Workflow A Precursor Mixing Ni(NO3)2 + Silica Source B Ammonia Evaporation (pH Controlled Precipitation) A->B C Calcination at 450°C (Formation of NiSiO3) B->C D Teflon Acid Digestion (HNO3 + HF + H3BO3) C->D F XRD & EDX (Phase & Elemental Mapping) C->F E ICP-OES Analysis (Ni:Si Ratio Quantification) D->E

Workflow for the synthesis and stoichiometric analysis of NiSiO3.

Conclusion

Dioxido(oxo)silane;nickel(2+) ( NiSiO3​ , MW: 134.78 g/mol ) is a highly versatile inorganic compound whose utility in the pharmaceutical sector is rapidly expanding. Whether deployed as a chemoselective catalyst for API synthesis or engineered into yolk-shell nanostructures for recombinant protein purification and tumor therapy, its efficacy is strictly governed by its stoichiometry. By employing rigorous synthesis techniques like ammonia evaporation and uncompromising analytical methods like HF-digested ICP-OES, researchers can ensure the structural integrity and functional reliability of these advanced materials.

References

  • NIST WebBook: Nickel(ii) silicate. National Institute of Standards and Technology. Available at:[Link]

  • PubChem: Ni-SiO2 | NiO2Si | CID 129628487. National Institutes of Health. Available at:[Link]

  • ChemWhat: NICKEL META-SILICATE CAS#: 21784-78-1. Database of Chemicals & Biologicals. Available at:[Link]

  • LookChem: Cas 21784-78-1, NICKEL META-SILICATE. Available at:[Link]

  • Vlaanderen.be: Data algemeen: dioxido(oxo)silane;nickel(2+). Available at:[Link]

  • NCBI Bookshelf: NICKEL AND NICKEL COMPOUNDS - Chromium, Nickel and Welding. National Institutes of Health. Available at:[Link]

  • ResearchGate: Chemoselective Hydrogenation of Olefins Using a Nanostructured Nickel Catalyst. Available at:[Link]

  • ACS Publications: Efficient Tuning of Surface Nickel Species of the Ni-Phyllosilicate Catalyst for the Hydrogenation of Maleic Anhydride. The Journal of Physical Chemistry C. Available at:[Link]

  • PubMed: Yolk-shell nanostructured Fe3O4@NiSiO3 for selective affinity and magnetic separation of His-tagged proteins. Available at:[Link]

  • ACS Nano: A Multifunctional Layered Nickel Silicate Nanogenerator of Synchronous Oxygen Self-supply and Superoxide Radical Generation for Hypoxic Tumor Therapy. Available at:[Link]

  • UQ eSpace: Robust nickel silicate catalysts with high Ni loading for CO2 methanation. University of Queensland. Available at:[Link]

  • ResearchGate: High pressure metal-silicate partitioning of Ni, Co, V, Cr, Si, and O. Available at:[Link]

  • USGS Publications Warehouse: Systematic Analysis of Silicates. Available at: [Link]

  • ACS Publications: Mechanism of Nickel Phyllosilicate Formation by Laser Ablation in Liquid. Available at:[Link]

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Methodological & Application

Application Note: Sol-Gel Synthesis of High-Purity Dioxido(oxo)silane;nickel(2+) for Pharmaceutical Catalysis and Bioseparation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dioxido(oxo)silane;nickel(2+)—systematically known as nickel(II) metasilicate (NiSiO₃)—is a highly versatile inorganic material. In modern drug development and fine chemical synthesis, high-purity NiSiO₃ serves two critical functions: as a robust, anti-sintering catalyst for the continuous flow synthesis of active pharmaceutical ingredient (API) intermediates, and as a highly selective affinity matrix for the purification of recombinant polyhistidine-tagged (His-tagged) proteins.

This application note details a self-validating sol-gel synthesis protocol designed to produce high-purity, mesoporous NiSiO₃. By exerting precise control over hydrolysis and polycondensation kinetics, this protocol ensures maximum metal dispersion and strong metal-support interactions, overcoming the limitations of conventional wet-impregnation techniques.

Mechanistic Insights: The Causality of Sol-Gel Chemistry

The synthesis of high-purity nickel silicate relies on the controlled transition of liquid precursors into a solid network (sol-gel process). Understanding the causality behind each reagent and thermodynamic choice is critical for reproducibility[1].

  • Precursor Selection: Tetraethyl orthosilicate (TEOS) is utilized instead of sodium silicate to eliminate alkali metal impurities, which act as poisons to catalytic active sites. Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) is selected because nitrates decompose cleanly into NOₓ and O₂ during calcination, leaving no residual halides[1].

  • Hydrolysis and Polycondensation: Water acts as the primary reactant to hydrolyze the ethoxy groups of TEOS. Because TEOS and aqueous nickel salts are immiscible, ethanol is introduced as a homogenizing co-solvent. Elevating the temperature to 85 °C serves a dual purpose: it accelerates the cross-linking (polycondensation) of the Si-O-Si network and continuously drives off the ethanol byproduct, forcing the chemical equilibrium toward complete gelation[1].

  • Metal-Support Interaction: Unlike incipient wetness impregnation—which often leaves large, easily sintered NiO particles on the silica surface—the sol-gel method embeds Ni²⁺ ions directly into the silica matrix. Upon calcination, this forms highly stable nickel phyllosilicate/metasilicate phases that resist metal sintering even under high-temperature continuous flow conditions[2],[3].

SolGel N1 1. Precursor Mixing TEOS + Ni(NO3)2 N2 2. Hydrolysis Addition of H2O/EtOH N1->N2 Acid/Base Catalyst N3 3. Polycondensation Sol Formation (85°C) N2->N3 Heat & Stirring N4 4. Gelation & Aging Cross-linking Network N3->N4 Evaporation N5 5. Drying Xerogel (100°C) N4->N5 Vacuum Oven N6 6. Calcination NiSiO3 (550°C) N5->N6 Thermal Decomposition

Fig 1. Sequential sol-gel synthesis pathway for high-purity dioxido(oxo)silane;nickel(2+).

Experimental Protocol: Step-by-Step Methodology

This protocol is engineered as a self-validating system. In-process visual and physical checkpoints are embedded to ensure quality control before proceeding to subsequent steps.

Materials Required
  • Tetraethyl orthosilicate (TEOS, ≥99.0% purity)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O, ≥99.9% trace metals basis)

  • Absolute Ethanol (EtOH)

  • Deionized (DI) Water (18.2 MΩ·cm)

  • Nitric acid (HNO₃, 0.1 M) or Ammonia solution (NH₄OH, 28%) as a catalyst

Procedure
  • Precursor Dissolution: Dissolve the required mass of Ni(NO₃)₂·6H₂O (calculated for the desired Ni loading, typically 10–30 wt%) in 20 mL of DI water inside a 250 mL round-bottom flask.

  • Solvent Integration: Add 40 mL of absolute ethanol to the aqueous nickel solution and stir at 400 rpm for 15 minutes at room temperature.

  • Hydrolysis Initiation: Dropwise, add the calculated volume of TEOS to the stirring mixture. Add 0.5 mL of 0.1 M HNO₃ to catalyze the hydrolysis.

    • Validation Checkpoint 1: Initially, the mixture will appear biphasic or turbid. Continue stirring until the solution transitions into a single, optically clear, light-green phase. Persistence of turbidity indicates incomplete TEOS hydrolysis.

  • Polycondensation: Transfer the flask to an oil bath set to 85 °C. Maintain constant stirring (400 rpm) without a reflux condenser to allow the evaporation of ethanol and water[1].

  • Gelation and Aging: As the solvent evaporates, the viscosity of the sol will rapidly increase until it forms a rigid gel.

    • Validation Checkpoint 2 (Inversion Test): Invert the reaction vessel. If the green meniscus does not flow or deform, the cross-linked xerogel network has successfully formed. Age the gel at room temperature for 24 hours to strengthen the silica pores.

  • Drying: Transfer the aged gel to a vacuum oven. Dry at 100 °C for 24 hours to remove physically adsorbed water and residual alcohols[1].

  • Calcination: Grind the dried xerogel into a fine powder. Transfer to an alumina crucible and calcine in a muffle furnace under an air atmosphere at 550 °C (ramp rate 2 °C/min) for 4 hours[1].

    • Validation Checkpoint 3: The powder must shift from a pale green (nickel nitrate/hydroxide) to a characteristic dark yellow-green, confirming the formation of the NiSiO₃ phase.

Quality Control & Quantitative Characterization

To verify the structural integrity and purity of the synthesized NiSiO₃, the following quantitative metrics should be assessed against the baseline targets outlined below.

ParameterAnalytical MethodTarget ValueCausality / Significance in Drug Development
Specific Surface Area N₂ Physisorption (BET)> 150 m²/gEnsures a high density of accessible active sites for bulky organic molecules.
Pore Volume BJH Method0.3 - 0.6 cm³/gFacilitates unhindered mass transfer of pharmaceutical intermediates into the matrix.
Crystallite Size XRD (Scherrer Equation)< 10 nmSmall crystallites prevent metal sintering and maximize catalytic turnover frequency[3].
Phase Purity X-Ray Diffraction (XRD)Absence of bulk NiOConfirms successful integration into the silicate network (NiSiO₃) rather than surface deposition[2].

Applications in Drug Development

A. Continuous Flow Catalysis for API Intermediates

High-purity NiSiO₃ is highly effective for the continuous flow hydrogenation of biomass-derived precursors into pharmaceutical solvents and intermediates. For example, the conversion of levulinic acid to γ-valerolactone (GVL)—a crucial green solvent and intermediate in drug synthesis—requires a catalyst that will not deactivate under continuous hydrogen flow at elevated temperatures (e.g., 523 K). The strong metal-support interaction inherent to sol-gel synthesized NiSiO₃ prevents the agglomeration of nickel nanoparticles, achieving up to 100% conversion rates with exceptional longevity[3].

B. Affinity Purification of Recombinant Proteins

In biologics and protein-based drug development, NiSiO₃ can be synthesized as a shell over a magnetic Fe₃O₄ core (Fe₃O₄@NiSiO₃ yolk-shell nanocomposites)[4]. The exposed Ni²⁺ ions in the silicate lattice exhibit a high, selective affinity for the imidazole rings of polyhistidine-tagged (His-tagged) recombinant proteins. Because the nickel is structurally bound within the silicate matrix, metal leaching into the purified protein drug substance is virtually eliminated—a critical regulatory requirement in biomanufacturing[4].

BioSep A Cell Lysate (Mixed Proteins) C Selective Binding (His-Tag Affinity) A->C B NiSiO3 Nanocomposites B->C D Magnetic Separation C->D E Elution (Imidazole) D->E F Purified API (Target Protein) E->F

Fig 2. Workflow for His-tagged protein purification using magnetic NiSiO3 nanocomposites.

References

  • Green Synthesis of Highly Dispersed Ni/SiO2 Catalysts Using Natural Biomass of Sesbania Powder Source: Industrial & Engineering Chemistry Research - ACS Publications URL
  • Yolk–Shell Nanostructured Fe3O4@NiSiO3 for Selective Affinity and Magnetic Separation of His-Tagged Proteins Source: ACS Applied Materials & Interfaces URL
  • Impact of preparation method on nickel speciation and methane dry reforming performance of Ni/SiO2 catalysts Source: Frontiers in Chemistry URL
  • Nanostructured Nickel/Silica Catalysts for Continuous Flow Conversion of Levulinic Acid to γ-Valerolactone Source: ACS Omega URL

Sources

Application Note: Hydrothermal Preparation of Dioxido(oxo)silane;nickel(2+) Nanostructures for Biomedical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of nickel silicate (dioxido(oxo)silane;nickel(2+)) nanostructures using the hydrothermal method. This technique offers exceptional control over particle morphology, size, and crystallinity by leveraging high-temperature and high-pressure aqueous conditions.[1][2][3] We present the underlying principles, a detailed step-by-step experimental protocol, methods for physicochemical characterization, and a discussion of their emerging applications in drug development. This guide is intended for researchers, material scientists, and professionals in the pharmaceutical and biotechnology sectors seeking to fabricate and utilize advanced nanomaterials.

Part 1: Foundational Principles of Hydrothermal Synthesis

The hydrothermal method is a cornerstone of advanced materials synthesis, mimicking the natural geological processes that form minerals.[3] It involves chemical reactions of precursors in an aqueous solution held within a sealed vessel, known as an autoclave, at temperatures above the boiling point of water (typically 100-400°C) and corresponding autogenous pressures.[1][4] This unique environment fundamentally alters the properties of water, turning it into a superb non-polar solvent and reaction medium, which facilitates the dissolution of otherwise insoluble precursors and promotes the crystallization of highly ordered nanostructures.

The formation of nickel silicate nanostructures via this method is governed by several key parameters:

  • Temperature & Pressure: These are the primary drivers of the reaction kinetics. Higher temperatures increase the solubility of precursors and the rate of crystallization. This can influence the final phase and morphology, with some studies showing that higher temperatures (e.g., >200°C) are necessary to form crystalline phyllosilicate nanotubes, while lower temperatures may yield amorphous nanosheets.[5]

  • pH (Mineralizer): The pH of the reaction medium, often controlled by adding a mineralizer like NaOH or urea, is critical. It dictates the rate of hydrolysis of the silicon precursor (e.g., TEOS) and the subsequent condensation with nickel ions to form Si-O-Ni bonds, which are the building blocks of the final nanostructure.[5][6]

  • Precursor Concentration & Ratio: The molar ratio of the nickel source to the silicon source (Ni/Si) directly influences the stoichiometry and morphology of the product. An ideal Ni/Si ratio is often required to form pure-phase nanostructures, such as nanotubes, while other ratios may lead to the formation of different phases or morphologies like nanosheets.[5]

  • Reaction Time: The duration of the hydrothermal treatment affects the crystal growth and assembly. The process typically follows mechanisms like Ostwald ripening, where larger particles grow at the expense of smaller ones to minimize surface energy.[1]

Proposed Formation Mechanism

The synthesis proceeds through a multi-step process involving the hydrolysis of precursors, co-precipitation, and crystalline self-assembly under hydrothermal conditions.

G A Precursor Solution (NiCl₂, TEOS, NaOH in H₂O) B Hydrolysis of TEOS Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH A->B Heat C Formation of Silicate & Nickel Hydroxide Species [Si(OH)₄] + [Ni(H₂O)₆]²⁺ B->C D Condensation & Nucleation Formation of Ni-O-Si Bonds C->D pH Control E Crystal Growth & Self-Assembly (Under Hydrothermal Conditions) D->E T, P, Time F Final Nanostructure (e.g., Nickel Phyllosilicate Nanotubes) E->F

Caption: Proposed mechanism for nickel silicate nanostructure formation.

Part 2: Experimental Protocol

This section provides a detailed, field-proven protocol for synthesizing nickel silicate nanostructures, specifically targeting the formation of nickel phyllosilicate ([Ni₃Si₂(OH)₄]) nanotubes.

Materials & Equipment
Reagents Equipment
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)Teflon-lined Stainless-Steel Autoclave (50-100 mL)
Tetraethyl Orthosilicate (TEOS)Magnetic Stirrer with Hotplate
Sodium Hydroxide (NaOH)Laboratory Oven or Furnace
Deionized (DI) WaterCentrifuge and Tubes
Absolute EthanolpH Meter
Fume Hood
Step-by-Step Synthesis Workflow

Safety First: All steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle autoclaves with extreme caution due to high pressures and temperatures.

  • Precursor Solution Preparation:

    • In a 250 mL beaker, dissolve 1.06 g of NiCl₂·6H₂O in 50 mL of DI water. Stir until the solution is homogeneous and clear green. This creates the nickel source solution.

    • In a separate beaker, prepare the silicon source by mixing 0.94 g of TEOS with 20 mL of DI water. This mixture will initially be immiscible.

  • Mixing and pH Adjustment:

    • Slowly add the TEOS suspension to the nickel chloride solution under vigorous magnetic stirring.

    • Prepare a 1 M NaOH solution. Add this solution dropwise to the Ni/Si mixture while continuously monitoring the pH. Adjust the final pH to approximately 10. The addition of NaOH is crucial as it catalyzes the hydrolysis of TEOS and facilitates the co-precipitation of nickel and silicate species.[5] A gel-like precipitate will form.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension into a 100 mL Teflon-lined stainless-steel autoclave. Ensure the autoclave is no more than 75% full to allow for vapor pressure expansion.

    • Seal the autoclave tightly and place it in a laboratory oven preheated to 220-250°C.[5][6]

    • Maintain the temperature for 24-48 hours. During this time, the amorphous precipitate will transform into crystalline nickel silicate nanostructures.[6]

  • Product Recovery and Purification:

    • After the reaction time has elapsed, turn off the oven and allow the autoclave to cool down to room temperature naturally. DO NOT attempt to open the autoclave while it is hot.

    • Once cooled, open the autoclave in a fume hood. Collect the solid product (typically a pale green powder) by centrifugation at 6000 rpm for 10 minutes.

    • Discard the supernatant. Wash the product by re-dispersing it in DI water and centrifuging again. Repeat this washing step three times to remove any unreacted precursors and byproducts.

    • Perform a final wash with absolute ethanol to aid in drying.

    • Dry the final powder in an oven at 70°C overnight.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_char 4. Characterization A Prepare NiCl₂ Solution C Mix & Adjust pH to ~10 with NaOH A->C B Prepare TEOS Suspension B->C D Transfer to Autoclave C->D E Hydrothermal Treatment (220-250°C, 24-48h) D->E F Cool & Collect Product E->F G Centrifuge & Wash (3x with DI Water) F->G H Final Wash (Ethanol) G->H I Dry in Oven (70°C) H->I J XRD, TEM, SEM, FTIR, BET I->J

Caption: Experimental workflow for hydrothermal synthesis.

Part 3: Characterization and Validation

To ensure the successful synthesis of the desired nanostructures, a suite of characterization techniques is essential. This validation step is critical for confirming the material's identity, purity, and morphology before its use in further applications.

Technique Purpose Expected Outcome / Observation
XRD To determine the crystalline phase and purity of the product.Diffraction peaks matching the standard pattern for nickel phyllosilicate (e.g., pecoraite). Broad peaks may indicate small crystallite size.[5]
TEM/SEM To visualize the morphology, size, and structure of the nanostructures.Images should reveal the desired morphology, such as nanotubes (up to 200 nm in length) or nanoparticles (50-150 nm), depending on synthesis conditions.[5][7]
FTIR To identify the chemical bonds present in the material.Characteristic absorption bands for Si-O-Si and Si-O bonds, and potentially Ni-O-Si vibrations, confirming the silicate structure.[6]
BET To measure the specific surface area and pore size distribution.High surface area (e.g., >100 m²/g), which is advantageous for applications like drug loading and catalysis.[5]

Part 4: Applications in Drug Development

The unique properties of nickel silicate nanostructures make them promising candidates for various biomedical applications, particularly in drug development and therapy.

  • Advanced Drug Delivery Systems (DDS): The silica component of these nanostructures provides a biocompatible framework with a high surface area and tunable porosity, which are ideal characteristics for loading therapeutic agents.[8] The presence of nickel can introduce additional functionalities. These systems can protect drugs from premature degradation, reduce off-target effects, and potentially enable controlled release.[8]

  • Multimodal Cancer Therapy: Nickel nanoparticles (NiNPs) exhibit excellent magnetic properties and photothermal conversion capabilities.[9] When integrated into a silica matrix, these nanostructures could be used for:

    • Magnetic Hyperthermia: Applying an alternating magnetic field to cause localized heating, selectively destroying cancer cells.

    • Photothermal Therapy (PTT): Using near-infrared (NIR) light to generate heat.

    • Chemodynamic Therapy: Catalyzing reactions within the tumor microenvironment to generate cytotoxic reactive oxygen species (ROS).[9]

  • Theranostic Platforms: The magnetic properties of nickel also make these nanoparticles effective contrast agents for Magnetic Resonance Imaging (MRI), allowing for simultaneous diagnosis and therapy.[9]

  • Antimicrobial Agents: Nickel-based nanomaterials are known to generate ROS, which can damage the cellular components of microbes, including DNA, proteins, and lipids, leading to cell death.[10][11] This makes them potential candidates for combating drug-resistant bacterial infections.[12]

Part 5: Troubleshooting & Safety

Problem Possible Cause Suggested Solution
Low or no product yield Incorrect pH; Insufficient reaction time/temperature.Verify the final pH of the precursor solution is ~10. Ensure the oven is properly calibrated and extend the reaction time if necessary.
Amorphous product (from XRD) Hydrothermal temperature was too low.Increase the reaction temperature to the upper end of the recommended range (e.g., 250°C) to promote better crystallinity.[5]
Incorrect morphology (e.g., sheets instead of tubes) Non-optimal Ni/Si ratio; Incorrect pH.Systematically vary the Ni/Si molar ratio around the suggested value. Re-optimize the pH, as it strongly influences condensation and growth patterns.[5]

Safety Considerations:

  • High Pressure/Temperature: Always use a properly rated and maintained autoclave. Never exceed the manufacturer's recommended temperature and pressure limits. Allow the vessel to cool completely before opening.

  • Nanoparticle Handling: Handle the final dry powder in a fume hood or a designated nanoparticle handling enclosure to prevent inhalation. Use appropriate respiratory protection.

  • Chemical Hazards: Consult the Safety Data Sheets (SDS) for all chemical reagents (NiCl₂, TEOS, NaOH) before use.

References

  • Structural and Magnetic Characterization of Co and Ni Silicate Hydroxides in Bulk and in Nanostructures within Silica Aerogels. (2009). Chemistry of Materials - ACS Publications. Available at: [Link]

  • Synthesis and characterization of a nanocomposite NiO/SiO2 from a sustainable source of SiO2. (2018). Taylor & Francis Online. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Studies of Nickel–Silica Nanoparticles. (2025). ResearchGate. Available at: [Link]

  • Morphological Characterization of Nickel-Silica Nanocomposite in Residual Carbon Obtained by Direct Polymeric Route. (n.d.). Scientific.Net. Available at: [Link]

  • Hydrothermal preparation of nanotubular particles of a 1:1 nickel phyllosilicate. (n.d.). ResearchGate. Available at: [Link]

  • Nickel nanomaterials as delivery system in combating diseases. (2025). Preprint. Available at: [Link]

  • Microwave-Assisted Hydrothermal Synthesis of Ni-Mg Layered Silicate Clays. (n.d.). ResearchGate. Available at: [Link]

  • Structural Dynamics Behind the Formation of α′-Ni3Ga Alloy Nanoparticles from a Ni–Ga Phyllosilicate Dispersed on Silica Using X‑ray Probes. (n.d.). PMC. Available at: [Link]

  • Structural and magnetic characterization of Co and Ni silicate hydroxides in bulk and in nanostructures within silica aerogels. (2025). Kent Academic Repository. Available at: [Link]

  • Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy. (n.d.). Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Nickel Nanoparticles: Applications and Antimicrobial Role against Methicillin-Resistant Staphylococcus aureus Infections. (2022). PMC. Available at: [Link]

  • Hydrothermal synthesis – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • HYDROTHERMAL SYNTHESIS OF ALKALI METAL SILICATES USING AMORPHOUS SILICON DIOXIDE BLOCKS AND THEIR ION- EXCHANGE PROPERTIES. (n.d.). Hiroshima University. Available at: [Link]

  • Multilayer-coating process for the synthesis of nickel-silicate composite with high Ni loading as high-rate performance lithium-ion anode material. (2024). National Central University - Scholars. Available at: [Link]

  • Multilayer-coating process for the synthesis of nickel-silicate composite with high Ni loading as high-rate performance lithium-ion anode material. (n.d.). ResearchGate. Available at: [Link]

  • Nickel nanomaterials as delivery system in combating diseases. (2025). Preprint. Available at: [Link]

  • Conventional and Microwave Hydrothermal Synthesis and Application of Functional Materials: A Review. (2019). PMC. Available at: [Link]

  • Reaction Pathway in the Hydrothermal Synthesis of Metal Nanoparticles Using Formic Acid. (2024). ACS Publications. Available at: [Link]

  • Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies. (n.d.). PMC. Available at: [Link]

  • Effect of Hydrothermal Method Temperature on the Spherical Flowerlike Nanostructures NiCo(OH)4-NiO. (2022). MDPI. Available at: [Link]

  • Hydrothermal Synthesis of β-NiS Nanoparticles and Their Applications in High-Performance Hybrid Supercapacitors. (2024). MDPI. Available at: [Link]

  • Hydrothermal Synthesis and Photocatalytic Activity of NiO Nanoparticles under Visible Light Illumination. (2022). BCREC Publishing Group. Available at: [Link]

  • Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures. (n.d.). PMC. Available at: [Link]

  • Hydrothermal SiO2 Nanopowders: Obtaining Them and Their Characteristics. (2020). PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and Characterization of SiO2 Nanoparticles for Application as Nanoadsorbent to Clean Wastewater. (2024). ResearchGate. Available at: [Link]

  • Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method. (2022). Semantic Scholar. Available at: [Link]

  • Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method. (2022). MDPI. Available at: [Link]

  • A Facile Approach to the Hydrothermal Synthesis of Silica Nanoparticle/Carbon Nanostructure Luminescent Composites. (2022). PMC. Available at: [Link]

  • HIERARCHICAL NANOSTRUCTURED NICKEL SULFIDE ARCHITECTURES THROUGH SIMPLE HYDROTHERMAL METHOD IN THE PRESENCE OF THIOGLYCOLIC ACID. (2010). Semantic Scholar. Available at: [Link]

  • Production and characteristics of hydrothermal SiO2 nanoparticles and applications for cement composites. (2022). TechConnect Briefs. Available at: [Link]

  • (PDF) Method for High-Yield Hydrothermal Growth of Silica Shells on Nanoparticles. (2025). ResearchGate. Available at: [Link]

  • Hydrothermal SiO2 Nanopowders: Obtaining Them and Their Characteristics. (2020). Semantic Scholar. Available at: [Link]

Sources

Application Note: Electrodeposition Techniques for Dioxido(oxo)silane;Nickel(2+) (Ni-Si-O) Thin Films

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

The synthesis of dioxido(oxo)silane;nickel(2+)—commonly referred to as nickel silicate or Ni-Si-O nanocomposite thin films—has garnered significant attention in the fields of energy storage (supercapacitors), electrocatalysis (water splitting), and non-enzymatic biosensing[1][2]. Electrodeposition offers a highly controllable, bottom-up approach to fabricating these films. By precisely tuning the electrochemical bath parameters (pH, applied potential, and precursor concentration), researchers can dictate the micro-morphology, porosity, and electrochemical activity of the resulting thin films[3][4].

Causality in Experimental Design
  • Precursor Selection: Nickel(II) salts (e.g., NiCl₂ or NiSO₄) provide the metallic matrix, while silica precursors (e.g., colloidal SiO₂, mesoporous silica templates, or layered silicates like montmorillonite) provide the structural framework[3][4].

  • pH Control: Maintaining the bath pH between 2.5 and 3.0 is critical. At lower pH, hydrogen evolution dominates, causing pitting and poor film adhesion. At pH 3.0, the zeta-potential of the silica/silicate particles is optimized for stable co-deposition, resulting in superior mechanical hardness and corrosion resistance[3].

  • Post-Deposition Treatment: Co-electrodeposited Ni-SiO₂ films can be utilized directly as robust nanocomposites, or subjected to alkaline cyclic voltammetry (CV) to etch the silica template, leaving behind a highly active porous nickel (po-Ni) matrix[1].

Experimental Workflow and Logic

The following diagram illustrates the logical progression from substrate preparation to final film characterization.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Electrodeposition cluster_2 Phase 3: Post-Treatment N1 Substrate Cleaning (Degreasing & Pickling) N3 Potentiostatic/Galvanostatic Deposition N1->N3 N2 Electrolyte Formulation (Ni2+ & Silicate/SiO2) N2->N3 N4 Co-deposition of Ni & Si-O N3->N4 N5 Thermal Annealing or Alkaline Etching N4->N5 N6 Final Ni-Si-O Film N5->N6

Caption: Workflow for the electrodeposition and post-treatment of Ni-Si-O thin films.

Step-by-Step Protocol

Substrate Preparation (Self-Validating Step)

Validation: A properly cleaned substrate will exhibit complete uniform wetting (no water breaks).

  • Degreasing: Immerse the substrate (e.g., stainless steel, copper, or fluorine-doped tin oxide) in an alkaline bath (5% NaOH) for 5 minutes to increase surface hydrophilicity.

  • Pickling: Transfer to a 10% HCl bath for 2 minutes to remove native metal oxides.

  • Rinsing: Rinse thoroughly with ultra-pure water (18.2 MΩ·cm) and dry under a stream of N₂.

Electrolyte Bath Formulation
  • Dissolve 1.0 M Nickel(II) chloride (NiCl₂) and 0.1 M sodium citrate in ultra-pure water. Citrate acts as a complexing agent to stabilize Ni²⁺ ions and regulate the deposition rate[3].

  • Disperse the silica/silicate precursor (e.g., 5 g/L colloidal SiO₂ or exfoliated montmorillonite) into the solution.

  • Stir the mixture continuously for 24 hours to ensure complete exfoliation and uniform dispersion[3].

  • Adjust the pH to exactly 3.0 using dilute HCl or NaOH. Note: Zeta-potential analysis should confirm a value near −21.9 mV for optimal stability[3].

Electrodeposition Process
  • Set up a standard three-electrode cell: Substrate as the working electrode, a platinum mesh as the counter electrode, and Ag/AgCl as the reference electrode.

  • Maintain the bath temperature at 50 °C with continuous mild agitation (e.g., 300 rpm) to prevent particle agglomeration.

  • Apply a constant current density of 5 mA/cm² (galvanostatic mode) or a constant potential of −1.0 V vs. Ag/AgCl (potentiostatic mode) for 30 to 60 minutes, depending on the desired film thickness[1][4].

Post-Deposition Treatment
  • For Intact Ni-Si-O Composites: Rinse the film gently with deionized water and dry in a vacuum oven at 60 °C for 12 hours.

  • For Porous Nickel Matrices: Immerse the composite film in a 1.0 M KOH alkaline electrolyte. Perform consecutive cyclic voltammetry (CV) scans (−1.2 V to 0 V) to selectively etch the SiO₂ template, yielding a highly active porous nickel (po-Ni) structure[1].

Quantitative Data Summary

The following table summarizes the causal relationship between deposition parameters and the resulting physical properties of the Ni-Si-O films based on established literature[1][3].

Parameter / ConditionZeta-Potential (mV)Film Hardness (GPa)Corrosion Stability (Days in 3.5% NaCl)Primary Outcome
pH 1.6 −10.1147BaselineHigh H₂ evolution, poor adhesion.
pH 2.5 −22.2174+5 daysModerate co-deposition stability.
pH 3.0 −21.9234+13 daysOptimal hardness and corrosion resistance.
Post-Alkaline Etch N/AN/AN/AFormation of high-surface-area porous Ni matrix for catalysis.

References

  • Electrodeposition of Nickel/Montmorillonite Layered Silicate Nanocomposite Thin Films. ResearchGate. Available at: [Link]

  • A silica co-electrodeposition route to highly active Ni-based film electrodes. RSC Publishing. Available at:[Link]

  • Formation of Micro and Nanostructured Nickel/Silica and Nickel/Metal Composites by Electrodeposition of Mesoporous Silica onto Nickel Foam. ResearchGate. Available at: [Link]

  • Electrodeposition of nickel nanostructures using silica nanochannels as confinement for low-fouling enzyme-free glucose detection. Journal of Materials Chemistry B. Available at:[Link]

Sources

Application Note: Synthesis and Integration of Dioxido(oxo)silane;nickel(2+) in High-Performance Supercapacitor Electrodes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition toward high-energy-density, fast-charging energy storage systems has accelerated the demand for advanced pseudocapacitive materials. Dioxido(oxo)silane;nickel(2+) —systematically known as Nickel(II) metasilicate ( NiSiO3​ )—has emerged as a highly promising candidate for hybrid supercapacitor electrodes. Characterized by a layered crystal structure, this transition metal silicate facilitates the efficient intercalation and de-intercalation of electrolyte ions (such as OH− in alkaline media) while leveraging the multi-electron redox transitions of Ni2+/Ni3+ to deliver exceptional theoretical specific capacitance[1][2].

Despite its high theoretical capacity, pristine dioxido(oxo)silane;nickel(2+) suffers from inherently poor electronic conductivity and vulnerability to structural degradation (volume expansion) during prolonged galvanostatic cycling[3]. To circumvent these limitations, modern electrode fabrication relies on architectural engineering—specifically, the in situ growth of the silicate onto highly conductive, mesoporous carbon matrices (e.g., reduced graphene oxide, expanded graphite, or biomass-derived carbon)[2][3][4]. This application note details the validated protocols for synthesizing these nanocomposites, fabricating robust electrodes, and validating their electrochemical performance.

G A Electrolyte (OH⁻) B Mesoporous Carbon Matrix (Ion Diffusion) A->B C Layered NiSiO₃ Structure (Intercalation) B->C D Faradaic Redox Reaction (Ni²⁺ ↔ Ni³⁺ + e⁻) C->D E Current Collector (Electron Transport) D->E

Mechanistic pathway of ion diffusion and electron transport in NiSiO3/Carbon electrodes.

Experimental Design & Causality

The following protocols utilize a single-step hydrothermal synthesis method.

  • Why Hydrothermal? Hydrothermal environments provide the high-pressure, moderate-temperature conditions necessary to drive the heterogeneous nucleation of dioxido(oxo)silane;nickel(2+) directly onto the defect sites of the carbon matrix. This creates strong covalent interfacial bonding, which is critical for minimizing charge transfer resistance ( Rct​ ) at the electrode-electrolyte interface[1][3].

  • Why Alkaline pH? Maintaining a pH of ~10.5 ensures the stabilization of the dioxido(oxo)silane ( SiO32−​ ) anions, preventing premature bulk precipitation of SiO2​ and driving the stoichiometric formation of the layered nickel silicate phase[1].

G A Precursor Mixing (Ni²⁺ & SiO₃²⁻) B Carbon Matrix Integration A->B C Hydrothermal Synthesis B->C D Lyophilization (NiSiO₃) C->D E Electrode Fabrication D->E

Experimental workflow for synthesizing and fabricating NiSiO3 nanocomposite electrodes.

Step-by-Step Protocols

Protocol A: In Situ Hydrothermal Synthesis of Carbon-Supported NiSiO3​
  • Matrix Dispersion: Disperse 50 mg of the chosen conductive carbon matrix (e.g., reduced graphene oxide or heteroatom-enriched mesoporous carbon) in 40 mL of deionized (DI) water. Sonicate for 1 hour to exfoliate the layers and expose nucleation sites.

  • Cation Adsorption: Add 2.0 mmol of Nickel(II) nitrate hexahydrate ( Ni(NO3​)2​⋅6H2​O ) to the suspension. Stir continuously for 30 minutes. Causality: This allows the Ni2+ cations to electrostatically bind to the oxygen-containing functional groups on the carbon surface.

  • Anion Introduction: Slowly add 2.0 mmol of sodium metasilicate ( Na2​SiO3​ ) dropwise under vigorous stirring. Causality: Dropwise addition prevents localized supersaturation, ensuring the silicate layers grow uniformly rather than forming isolated, non-conductive aggregates[1].

  • pH Adjustment: Adjust the solution to pH 10.5 using 1.0 M NaOH .

  • Hydrothermal Treatment: Transfer the homogeneous suspension into a 50 mL Teflon-lined stainless-steel autoclave. Seal and heat in a muffle furnace at 150°C for 12 hours.

  • Recovery: Cool the autoclave to room temperature naturally. Collect the precipitate via centrifugation (8000 rpm, 10 min) and wash sequentially with DI water and absolute ethanol three times to remove unreacted ions.

  • Drying: Lyophilize (freeze-dry) the collected powder for 24 hours to preserve the mesoporous architecture and prevent capillary-induced collapse of the silicate layers.

Protocol B: Electrode Fabrication on Nickel Foam
  • Substrate Preparation: Cut Nickel foam into 1 cm × 1 cm pieces. Sonicate sequentially in 3.0 M HCl , acetone, and ethanol for 15 minutes each. Causality: HCl removes the native NiO passivation layer, drastically reducing contact resistance, while organic solvents remove manufacturing greases[1]. Dry in a vacuum oven at 60°C.

  • Slurry Formulation: Grind the synthesized NiSiO3​ /Carbon nanocomposite (active material), carbon black (conductive additive), and polyvinylidene fluoride (PVDF, binder) in an agate mortar at an 8:1:1 mass ratio.

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) dropwise until a homogeneous, viscous slurry is formed.

  • Coating & Pressing: Coat the slurry evenly onto the pre-cleaned Nickel foam (typical mass loading: 2–3 mg/cm²). Dry in a vacuum oven at 80°C for 12 hours to evaporate the NMP. Finally, press the electrode at 10 MPa to densify the film and ensure intimate electrical contact.

Protocol C: Electrochemical Characterization & Self-Validation
  • Cell Assembly: Assemble a three-electrode cell using 3.0 M KOH as the aqueous electrolyte, a Platinum wire as the counter electrode, and a Hg/HgO reference electrode.

  • Self-Validation Check (Cyclic Voltammetry): Run a CV scan at a low sweep rate (5 mV/s) within a potential window of 0.0 to 0.6 V.

    • Validation Criteria: You must observe distinct, reversible anodic and cathodic peaks. This confirms the Faradaic redox behavior of the dioxido(oxo)silane;nickel(2+). If the CV curve is purely rectangular, the silicate synthesis failed, or the electrochemical response is being entirely dominated by the carbon electric double-layer capacitance (EDLC)[1].

  • Galvanostatic Charge-Discharge (GCD): Perform GCD testing at current densities ranging from 0.5 A/g to 10 A/g to evaluate rate capability and calculate specific capacitance.

Quantitative Performance Benchmarks

The integration of dioxido(oxo)silane;nickel(2+) with advanced carbon architectures yields state-of-the-art electrochemical metrics. The table below summarizes benchmark data from recent authoritative literature to serve as a comparative standard for your synthesized electrodes.

Material ArchitectureSpecific Capacitance / CapacityCurrent DensityCycle Life (Retention)Ref.
rGO@NiSiO@NiO/C 324 F/g0.5 A/g91.0% (10,000 cycles)[3]
C-NiSi-3 (Bamboo Carbon) 132.4 F/g0.5 A/g100.0% (10,000 cycles)[4]
NiSi-Ni(OH)₂ Hollow Spheres 476.4 F/g2.0 A/g103.3% (10,000 cycles)[1]
NiSi / Expanded Graphite 231 mAh/g5.0 A/gUltrahigh (3,000 cycles)[2]

Note: Capacitance values >100% retention in hollow sphere architectures[1] are typically attributed to the progressive electrochemical activation of deeply embedded NiSiO3​ active sites during initial cycling.

References

  • Structure engineering of nickel silicate/carbon composite with boosted electrochemical performances for hybrid supercapacitors Source: nih.gov (PubMed / Elsevier Inc.) URL:[Link]

  • In Situ Generated Ni3Si2O5(OH)4 on Mesoporous Heteroatom-Enriched Carbon Derived from Natural Bamboo Leaves for High-Performance Supercapacitors Source: acs.org (ACS Applied Energy Materials) URL:[Link]

  • A novel ordered hollow spherical nickel silicate–nickel hydroxide composite with two types of morphologies for enhanced electrochemical storage performance Source: rsc.org (Materials Chemistry Frontiers) URL:[Link]

  • Nickel Silicate Hydroxides/Expanded Graphite as a Stable and Fast-Charging Anode for the Next-Generation Li-ion Batteries Source: acs.org (ACS Applied Materials & Interfaces) URL:[Link]

Sources

Application Note: Dioxido(oxo)silane;nickel(2+) in Electrocatalytic Water Splitting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of commercially viable proton exchange membrane and alkaline water electrolyzers requires the development of earth-abundant, highly durable electrocatalysts. Dioxido(oxo)silane;nickel(2+) —systematically known as nickel(II) silicate (NiSiO₃) or in its hydrated layered configurations (e.g., Ni₃Si₂O₅(OH)₄)—has emerged as a formidable candidate for both the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER). This application note provides a comprehensive, self-validating framework for synthesizing, engineering, and electrochemically profiling nickel silicate-based heterostructures.

Mechanistic Rationale & Heterostructure Engineering

While the intrinsic layered structure of nickel silicate provides well-defined multichannels for rapid mass transport[1], its raw electrocatalytic performance is fundamentally bottlenecked by poor electrical conductivity and suboptimal intermediate binding energies.

To circumvent these limitations, researchers must employ structural engineering. Integrating nickel silicate with multiwalled carbon nanotubes (MWCNTs) creates a synergetic coaxial nanocable structure that drastically enhances electron transfer kinetics[1]. Alternatively, non-metal doping, such as 2, modulates the electronic structure of the Ni²⁺ active sites. Phosphorus doping introduces oxygen vacancies and shifts the d-band center of nickel, optimizing the adsorption free energies of OER intermediates (*OH, *O, *OOH) and breaking traditional scaling relations[2]. Furthermore, high-temperature magnesiothermic reduction of these silicates can yield highly active 3[3], or stable Ni⁰/Niᴵᴵ heterojunctions that exhibit robust synergistic catalysis[4].

Mechanism Site Active Ni²⁺ Site (Modulated by P/MWCNT) OH_Ads *OH Adsorption (H₂O → *OH + H⁺ + e⁻) Site->OH_Ads Volmer Step O_Form *O Formation (*OH → *O + H⁺ + e⁻) OH_Ads->O_Form Deprotonation OOH_Form *OOH Intermediate (*O + H₂O → *OOH + H⁺ + e⁻) O_Form->OOH_Form Nucleophilic Attack O2_Desorp O₂ Desorption (*OOH → O₂ + H⁺ + e⁻) OOH_Form->O2_Desorp Rate-Limiting Step O2_Desorp->Site Site Regeneration

Caption: Four-electron mechanistic pathway for the Oxygen Evolution Reaction (OER) on nickel silicate.

Quantitative Performance Matrix

The following table summarizes the electrocatalytic OER performance of engineered nickel silicate derivatives in alkaline media (1.0 M KOH).

ElectrocatalystModification StrategyOER Overpotential (@10 mA/cm²)Tafel Slope (mV/dec)Reference
Bare NiSiO₃ None (Control)~564 mV~149[2]
NiSi-P Phosphorus Vapor Deposition334 mV~82[2]
MWCNTs@NCS Coaxial Carbon Nanotube Integration310 mV~65[1]
NCS:P Phosphate Incorporation~320 mV~70[5]
FeNiSi Alloy Magnesiothermic Reduction308 mVN/A[3]

Self-Validating Experimental Protocols

Phase 1: Synthesis of Phosphate-Modified Nickel Silicate (NiSi-P)

Causality of Reagents: Natural clays (like vermiculite or magadiite) are utilized as the silicate source because their pre-existing 2D porous networks prevent the agglomeration of nickel active sites, maximizing the electrochemically active surface area (ECSA)[2][3]. Urea is selected as the precipitating agent because it hydrolyzes slowly at elevated temperatures, releasing OH⁻ gradually to favor the thermodynamic formation of stable Si–O–Ni linkages rather than uncontrolled Ni(OH)₂ precipitation.

Step-by-Step Methodology:

  • Silicate Extraction: Disperse 1.0 g of acid-leached vermiculite (porous SiO₂) in 50 mL of deionized water under continuous ultrasonication for 30 minutes.

  • Hydrothermal Assembly: Add 2.5 mmol of NiCl₂·6H₂O and 10 mmol of urea to the suspension. Stir vigorously for 1 hour. Transfer the homogeneous mixture to a Teflon-lined stainless-steel autoclave and heat at 180 °C for 12 hours.

  • Purification: Centrifuge the resulting green precipitate, washing sequentially with ethanol and deionized water three times to remove residual ions. Lyophilize (freeze-dry) overnight.

  • Phosphorus Vapor Deposition: Place the dried NiSiO₃ powder and NaH₂PO₂ in two separate zones of a tube furnace (NaH₂PO₂ upstream). Heat to 325 °C at a ramp rate of 2 °C/min under an Argon atmosphere and hold for 2 hours.

Self-Validation Checkpoint (Phase 1): To confirm the successful formation of Si–O–Ni linkages rather than a mere physical mixture of SiO₂ and Ni(OH)₂, perform X-ray Photoelectron Spectroscopy (XPS). A positive validation requires the Ni 2p₃/₂ peak to shift to a higher binding energy (~856.5 eV) compared to standard Ni(OH)₂, proving electron transfer from the nickel centers to the highly electronegative silicate framework.

Workflow Step1 Silicate Precursor Extraction (Clay Leaching) Step2 Hydrothermal Synthesis (NiCl₂ + Silicate + Urea) Step1->Step2 Nucleation Step3 Nickel Silicate Formation (NiSiO₃ / Ni₃Si₂O₅(OH)₄) Step2->Step3 Crystallization Step4 Heterostructure Engineering (P-Doping / MWCNT Integration) Step3->Step4 Surface Modulation Step5 Electrochemical Validation (OER / HER Testing) Step4->Step5 Performance Profiling

Caption: Experimental workflow for the synthesis and validation of modified nickel silicate electrocatalysts.

Phase 2: Electrochemical Profiling & Validation

Causality of Setup: Standard three-electrode configurations in 1.0 M KOH are mandatory. Glassy carbon electrodes (GCE) are used for fundamental kinetic studies to avoid the background capacitive currents associated with high-surface-area substrates like Nickel foam, ensuring the measured Tafel slope accurately reflects the intrinsic reaction mechanism.

Step-by-Step Methodology:

  • Ink Preparation: Disperse 5 mg of the NiSi-P catalyst and 20 μL of Nafion (5 wt%) in 1 mL of a water/ethanol mixture (3:1 v/v). Sonicate for 1 hour to form a homogeneous ink.

  • Electrode Coating: Drop-cast 5 μL of the catalyst ink onto a polished GCE (3 mm diameter) and dry at room temperature.

  • iR-Compensated LSV: Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV/s. Prior to the scan, conduct Electrochemical Impedance Spectroscopy (EIS) at open-circuit potential to determine the uncompensated solution resistance ( Ru​ ). Apply 95% iR-compensation manually or via the potentiostat.

  • ECSA Normalization: Conduct Cyclic Voltammetry (CV) in a non-faradaic potential window at varying scan rates (10–100 mV/s) to extract the double-layer capacitance ( Cdl​ ).

Self-Validation Checkpoint (Phase 2): The measured overpotential must be intrinsic to the chemically active sites, not an artifact of increased surface area. Normalize the geometric current density by the ECSA. If the ECSA-normalized specific activity does not increase relative to the unmodified NiSiO₃ control, the catalytic enhancement is purely morphological, indicating that the heterostructure engineering failed to modulate the intrinsic electronic structure of the nickel sites. Furthermore, verify the reference electrode against a Reversible Hydrogen Electrode (RHE) in H₂-saturated electrolyte; a drift of >5 mV invalidates the thermodynamic overpotential calculations.

References

  • Title: Durable, inexpensive electrocatalyst generates clean hydrogen and oxygen from water. Source: EurekAlert (AAAS) URL: [Link]

  • Title: When Layered Nickel–Cobalt Silicate Hydroxide Nanosheets Meet Carbon Nanotubes: A Synergetic Coaxial Nanocable Structure for Enhanced Electrocatalytic Water Oxidation. Source: ACS Publications URL: [Link]

  • Title: Layered Phosphate-Incorporated Nickel–Cobalt Hydrosilicates for Highly Efficient Oxygen Evolution Electrocatalysis. Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Phosphorus-modified Basic Nickel Silicate Derivated from Vermiculite for Efficient Oxygen Evolution Reaction. Source: ResearchGate URL: [Link]

  • Title: Stabilization of Ni⁰/Niᴵᴵ Heterojunctions inside Robust Porous Metal Silicate Materials for High-Performance Catalysis. Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dioxido(oxo)silane;nickel(2+) Synthesis & Calcination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This hub is designed for researchers, materials scientists, and drug development professionals utilizing dioxido(oxo)silane;nickel(2+) (commonly known as lamellar nickel silicate or nickel phyllosilicate) as a high-performance, sintering-resistant catalyst for the hydrogenation of active pharmaceutical ingredients (APIs) and syngas production.

The most critical parameter in synthesizing this catalyst is the calcination temperature . Improper thermal treatment leads to phase collapse, severe sintering, and catastrophic loss of catalytic activity. This guide provides self-validating protocols, quantitative benchmarks, and mechanistic troubleshooting to ensure maximum yield of the active silicate phase.

Mechanistic Workflow: The Role of Calcination

During calcination, the precursor undergoes thermal decomposition. At optimal temperatures (500°C–800°C), a "secondary self-assembly" occurs, converting the primary nanotubular phyllosilicate into a highly stable 2:1-type lamellar dioxido(oxo)silane;nickel(2+) phase. This maximizes the specific surface area and ensures strong metal-support interactions (MSI). If the temperature exceeds 800°C, the delicate silicate structure collapses, leading to irreversible phase separation into bulk nickel oxide (NiO) and silica.

Workflow A Ammonia Evaporation Synthesis (Ni & Si Precursors) B Thermal Calcination Target: Maximize dioxido(oxo)silane;nickel(2+) A->B C1 T < 500°C Incomplete Decomposition B->C1 Under-heating C2 T = 500°C - 800°C Secondary Self-Assembly B->C2 Optimal Ramp/Hold C3 T > 800°C Thermal Collapse B->C3 Over-heating D1 Amorphous Phase Low Activity C1->D1 D2 Pure Lamellar Nickel Silicate Optimal Yield & Surface Area C2->D2 D3 NiO + SiO2 Separation Severe Sintering C3->D3

Workflow for optimizing calcination to maximize dioxido(oxo)silane;nickel(2+) yield.

Self-Validating Experimental Protocol

To maximize the yield of the dioxido(oxo)silane;nickel(2+) phase, follow this standardized ammonia-evaporation and calcination methodology. This protocol includes built-in causality checks to validate the material at each stage.

Step 1: Precursor Co-precipitation

  • Action: Dissolve nickel nitrate hexahydrate and alkaline silica sol in deionized water. Add 28% ammonia solution dropwise until the pH reaches exactly 10.5.

  • Causality Check: The high alkaline pH is critical; it ensures the complete dissolution of silica and stabilizes the [Ni(NH3​)6​]2+ complex, preventing premature, uncontrolled precipitation of nickel hydroxide.

Step 2: Evaporation and Primary Assembly

  • Action: Heat the suspension at 90°C under continuous stirring in an open vessel.

  • Validation Check: Monitor the pH continuously. As ammonia evaporates, the pH will naturally drop. Terminate heating exactly when the pH reaches 7.0. The suspension color must shift from deep blue to light green, visually confirming the primary self-assembly of SiO₄ tetrahedra and NiO₆ octahedra[1].

Step 3: Programmed Calcination (Critical Yield Step)

  • Action: Dry the precipitate at 110°C overnight, then transfer to a muffle furnace. Set a strict heating ramp rate of 2°C/min up to a target temperature of 600°C , holding for 4 hours.

  • Causality Check: A slow ramp rate is non-negotiable. It allows for the gradual off-gassing of NO₂ and H₂O. Rapid heating causes localized exotherms that rupture the delicate tubular pore structure, forcing premature phase separation[2].

Step 4: Phase Validation via XRD

  • Action: Perform X-ray Diffraction (XRD) on the calcined powder before proceeding to reduction.

  • Validation Check: The batch is successful if you observe distinct peaks at 2θ = 36.3° and 62.0° , confirming the pure lamellar dioxido(oxo)silane;nickel(2+) phase. If sharp peaks emerge at 37.3°, 43.3°, and 62.9° , the batch is contaminated with NiO, indicating localized overheating[1].

Quantitative Impact of Calcination Temperature

The table below summarizes the structural and catalytic evolution of the catalyst across different calcination temperatures. Data is normalized based on standard hydrogenation and reforming assays.

Calcination Temp (°C)Dominant Structural PhaseNi Particle Size (nm)H₂-TPR Peak Max (°C)Relative Catalytic Conversion (%)
300 Amorphous / Unconverted Precursor~4.545042.0
500 Lamellar dioxido(oxo)silane;nickel(2+)~4.558085.5
600 Lamellar dioxido(oxo)silane;nickel(2+)~4.862098.2
800 Lamellar dioxido(oxo)silane;nickel(2+)~5.070096.0
900 Partial Collapse (Trace NiO appears)~7.478065.0
1100 Complete Collapse (NiO + SiO₂ bulk)>10.2>80048.0

Data synthesized from 1[1] and 3[3].

Troubleshooting Guide

Q: My XRD shows sharp peaks at 37.3°, 43.3°, and 62.9°. What went wrong? A: These are the characteristic diffraction peaks of crystalline NiO (PDF#44-1159)[1]. Your calcination temperature exceeded the ~800°C threshold, causing the dioxido(oxo)silane;nickel(2+) phyllosilicate structure to thermally collapse. To fix this, lower your target calcination temperature to 600°C to maintain the stable lamellar silicate phase.

Q: The catalyst shows poor reducibility during H₂-TPR, requiring temperatures >800°C to activate. How do I resolve this? A: Higher calcination temperatures exponentially increase the metal-support interaction (MSI), embedding the nickel species too deeply into the silicate matrix[3]. While strong MSI is desirable to prevent sintering, excessive calcination (>800°C) makes the nickel species refractory and nearly impossible to reduce under standard conditions. Optimize your calcination temperature to the 500°C–600°C window to achieve the perfect balance between MSI stability and low-temperature reducibility[3].

Q: Why is the specific surface area of my synthesized powder drastically lower than expected? A: This is a classic symptom of pore collapse and sintering. At calcination temperatures above 700°C–800°C, the microporous and mesoporous tubular structures of the silicate support begin to fuse and collapse[2]. This not only destroys the surface area but also causes the active Ni particles to agglomerate from a highly dispersed ~4.5 nm up to >10 nm, severely limiting the available active sites for your reaction[1].

Frequently Asked Questions (FAQs)

Q: Can I use a faster ramp rate (e.g., 10°C/min) to save time during the calcination step? A: No. A slow ramp rate (maximum 2°C/min) is critical. Rapid heating traps decomposing gases (like water vapor and nitrogen oxides) inside the precursor matrix. The resulting internal pressure causes micro-explosions that destroy the lamellar structure, leading to premature NiO formation and a massive drop in final yield.

Q: How does maximizing the dioxido(oxo)silane;nickel(2+) yield specifically benefit pharmaceutical drug development? A: In drug development, API synthesis often requires the highly selective hydrogenation of functionalized intermediates (e.g., furans or aromatic rings). Pure lamellar nickel silicate provides exceptional sintering resistance, meaning the active nickel sites remain uniformly dispersed (~4.5 nm) even under harsh reaction conditions. This guarantees high catalytic turnover, prevents toxic metal leaching into the API stream, and ensures batch-to-batch reproducibility.

Q: Does the silica-to-alumina ratio in mixed supports alter the optimal calcination temperature? A: Yes. If you are doping the silicate with alumina, increasing the silica content reduces the surface area and weakens the interaction between nickel and the support at higher temperatures. For mixed supports (e.g., 10% Silica / 90% Alumina), the optimal calcination temperature shifts slightly lower, to exactly 500°C, to prevent the formation of inactive nickel aluminate spinels[3].

References

  • Turning the Structure and HMF Hydrogenation Activity of Ni-PS Catalyst via Calcination Temperature, MDPI, [Link]

  • Influence of Alumina and Silica Supports on the Performance of Nickel Catalysts for Methane Partial Oxidation, MDPI, [Link]

  • Effect of calcination temperature on performance of Ni@SiO2 catalyst in methane dry reforming, ResearchGate, [Link]

Sources

Advanced Materials Support Center: Troubleshooting Dioxido(oxo)silane;Nickel(2+) Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug development professionals resolve phase impurities during the crystallization of dioxido(oxo)silane;nickel(2+)—commonly referred to as nickel silicate ( NiSiO3​ , Ni2​SiO4​ , or hydrated phyllosilicates like Ni3​Si2​O5​(OH)4​ ).

Achieving absolute phase purity during hydrothermal, sol-gel, or solid-state synthesis is notoriously difficult due to the competing thermodynamic stabilities of nickel oxides and unreacted silica networks. This guide breaks down the causality behind these impurities and provides self-validating protocols to ensure reproducible, high-purity crystallization.

I. Diagnostic Logic & Phase Identification Workflow

Before adjusting your synthesis parameters, you must accurately identify the nature of the impurity using X-ray Diffraction (XRD) or Fourier Transform Infrared Spectroscopy (FTIR). Use the workflow below to trace your specific impurity back to its mechanistic root cause.

PhaseTroubleshooting Start XRD/FTIR Analysis of Crystallized Product Imp1 Impurity: NiO / Ni(OH)2 (Excess Nickel Phase) Start->Imp1 Imp2 Impurity: Unreacted SiO2 (Amorphous or Quartz) Start->Imp2 Imp3 Impurity: Phyllosilicate (Hydrated Layered Phase) Start->Imp3 Root1 Ni/Si ratio > 1.5 or pH too low Imp1->Root1 Causality Root2 Insufficient Temp/Time or lack of mineralizer Imp2->Root2 Causality Root3 Incomplete dehydration during calcination Imp3->Root3 Causality Fix1 Optimize Ni/Si to 1.0-1.5 Buffer with NH4Cl / NaOH Root1->Fix1 Resolution Fix2 Increase Temp to 195°C Extend time to 24h+ Root2->Fix2 Resolution Fix3 Calcine at >600°C for orthosilicate transition Root3->Fix3 Resolution

Diagnostic workflow for resolving phase impurities in nickel silicate crystallization.

II. Troubleshooting FAQs: Mechanistic Causality

Q1: Why does my XRD pattern show unreacted Nickel(II) Oxide (NiO) or Nickel Hydroxide ( Ni(OH)2​ ) alongside the silicate phase? A1: This is the most frequently encountered impurity and is driven by a stoichiometric imbalance or insufficient alkalinity. The solubility and condensation rate of silicate species are highly pH-dependent. When the Ni/Si molar ratio exceeds the stoichiometric limit (typically >1.5 for nanotubes), the excess Ni2+ ions cannot co-condense with the silicate network[1]. Instead, they precipitate as Ni(OH)2​ in alkaline solutions, which subsequently dehydrates into NiO during calcination[2]. Actionable Fix: Adjust the Ni/Si molar ratio to the 1.0–1.5 range. Furthermore, the addition of a mineralizing agent like NH4​Cl is critical; it buffers the solution and coordinates with Ni2+ , preventing the rapid precipitation of Ni(OH)2​ nanoflowers and forcing the formation of pure NiSiO3​ [3].

Q2: I am detecting an amorphous halo or sharp α -quartz/cristobalite peaks. How do I force complete silicate conversion? A2: The presence of unreacted SiO2​ indicates an incomplete dissolution-precipitation mechanism. In hydrothermal synthesis, silica precursors (like Stöber spheres or sodium metasilicate) require significant activation energy to dissolve into reactive SiO32−​ monomers. If the temperature is too low (<150 °C) or the reaction time is insufficient, the silica core remains unreacted[3]. Similarly, in mechanochemical or solid-state synthesis, insufficient milling frequency fails to intimately mix the precursors, leaving crystalline quartz or cristobalite impurities[4]. Actionable Fix: For hydrothermal routes, increase the reaction temperature to 195 °C and extend the time to 24–48 hours to ensure complete consumption of the silica core[1]. For solid-state routes, increase the ball-milling frequency (>15 Hz) prior to calcination[4].

Q3: My goal is pure nickel orthosilicate ( Ni2​SiO4​ ), but I am yielding a layered nickel phyllosilicate ( Ni3​Si2​O5​(OH)4​ ). What is the mechanistic difference? A3: Nickel phyllosilicate is a kinetically favored, hydrated layered phase that forms readily under moderate hydrothermal conditions (150–200 °C) at Ni/Si ratios between 0.48 and 1.30[5]. Orthosilicate ( Ni2​SiO4​ ), an olivine-type structure, requires higher activation energy to form its dense, dehydrated lattice. Actionable Fix: You cannot typically synthesize highly crystalline Ni2​SiO4​ directly from a low-temperature solution. Instead, synthesize the phyllosilicate precursor first, then perform a controlled high-temperature calcination (e.g., 600 °C for 5 hours) to drive off the hydroxyl groups and induce a topotactic phase transformation into pure Ni2​SiO4​ [6].

III. Quantitative Phase Evolution Data

To aid in experimental design, the following table summarizes how specific synthesis parameters dictate the thermodynamic fate of the crystallization, leading either to the target phase or specific impurities.

Synthesis ParameterTarget PhaseCommon ImpuritiesMechanistic Causality
Ni/Si Molar Ratio > 1.5 AnyNiO, Ni(OH)2​ Excess Ni2+ exceeds silicate condensation capacity, precipitating as hydroxides[1][2].
Ni/Si Molar Ratio < 1.0 PhyllosilicateAmorphous SiO2​ Insufficient Ni2+ leaves unreacted silicate networks[5].
Absence of NH4​Cl NiSiO3​ Spheres Ni(OH)2​ Lack of buffering agent causes rapid, uncontrolled Ni precipitation[3].
Hydrothermal Temp < 150 °C Ni2​SiO4​ SiO2​ (Quartz)Insufficient thermal energy for complete silica dissolution and diffusion[4].
Calcination Temp < 500 °C Ni2​SiO4​ PhyllosilicateIncomplete dehydroxylation of the layered precursor structure[5][6].
IV. Self-Validating Protocol: High-Purity Nickel Silicate Crystallization

To eliminate impurities, utilize this self-validating hydrothermal methodology. Each step contains a built-in validation checkpoint to ensure the reaction is proceeding correctly before moving forward.

Step 1: Precursor Dissolution & Buffering

  • Action: Dissolve Na2​SiO3​⋅9H2​O in deionized water. In a separate vessel, dissolve NiCl2​⋅6H2​O and NH4​Cl (as a mineralizer)[2][3].

  • Causality: NH4​Cl prevents premature Ni(OH)2​ precipitation by forming transient ammine complexes, regulating the release of Ni2+ ions.

  • Validation Checkpoint: Both solutions must be completely transparent. Failure state: Turbidity in the silicate solution indicates polymerized silica, which will inevitably result in SiO2​ impurities. Filter if necessary.

Step 2: Co-precipitation & pH Control

  • Action: Slowly add the silicate solution to the nickel solution under vigorous stirring. Adjust the pH to >10 using NaOH.

  • Causality: High pH is required to maintain silicate in its reactive monomeric state ( SiO32−​ ) and drive the condensation with Ni2+ [1].

  • Validation Checkpoint: The suspension should form a uniform, light-green sol. Failure state: A rapid shift to a dark green/brown precipitate indicates localized pH drops and irreversible Ni(OH)2​ formation.

Step 3: Hydrothermal Crystallization

  • Action: Transfer the sol to a Teflon-lined stainless steel autoclave. Heat at 195 °C for 24 hours[1].

  • Causality: 195 °C provides the exact thermal energy required for the dissolution of any remaining silica and the in-situ growth of the nickel silicate phase[1][3].

Step 4: Recovery & Supernatant Validation

  • Action: Centrifuge the product and wash thoroughly with ethanol and water.

  • Validation Checkpoint (Critical): Inspect the supernatant. It must be colorless. Failure state: A green-tinted supernatant indicates unreacted Ni2+ , meaning the initial Ni/Si ratio was too high (>1.5) or the pH was too low, guaranteeing a lower yield and potential NiO phase segregation during drying[2].

Step 5: Thermal Dehydroxylation (Phase Selection)

  • Action: Dry the powder at 80 °C. For orthosilicate ( Ni2​SiO4​ ), calcine the powder at 600 °C for 5 hours in air[6].

  • Causality: Calcination provides the thermodynamic driving force to collapse the hydrated phyllosilicate layers into the dense orthosilicate structure[5][6].

  • Validation Checkpoint: Post-calcination XRD must show the disappearance of the low-angle phyllosilicate peak (~12° 2θ) and the emergence of sharp orthorhombic Ni2​SiO4​ peaks[5][6].

V. References

1.7 - ResearchGate 2.3 - WHUT 3.2 - MDPI 4.6 - MDPI 5.4 - IUCr Journals 6.5 - ACS Publications

Sources

enhancing the specific surface area of dioxido(oxo)silane;nickel(2+) powders

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing the Specific Surface Area of Dioxido(oxo)silane;nickel(2+) Powders

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals utilizing dioxido(oxo)silane;nickel(2+)—systematically known as nickel(II) silicate or nickel phyllosilicate—as a high-performance catalyst support or adsorbent[1].

Achieving a high specific surface area (SSA) in these nanocomposites is critical for maximizing active site exposure during complex hydrogenation reactions or molecular adsorption[2][3]. This guide synthesizes field-proven troubleshooting strategies, mechanistic FAQs, and self-validating experimental protocols to ensure the reproducible enhancement of your material's textural properties.

Section 1: Diagnostic Troubleshooting Guide

Issue 1: Why did the specific surface area (BET) of my powder drastically drop when I increased the nickel loading?

  • Causality: A sudden drop in SSA with increased nickel concentration is a classic symptom of extra-framework segregation[2]. When the Ni/Si molar ratio exceeds the stoichiometric accommodation limit of the silica framework, the excess nickel(2+) ions fail to integrate into the lamellar phyllosilicate structure[3]. Instead, they undergo intrapore formation of bulky nickel(II) oxide (NiO) nanoparticles[2][3]. These bulky oxides physically block the mesoporous channels, severely reducing nitrogen accessibility during BET analysis[2].

  • Actionable Fix: Cap your nominal Ni/Si molar ratio at ~0.48 to maintain an integrated nickel phyllosilicate structure[3]. If higher loading is mandatory, employ a heterophase sol-gel method to ensure ultradispersed NiO-SiO2 systems rather than large agglomerates[4].

Issue 2: My ordered mesoporous structure collapsed during template removal, resulting in a low surface area. How can I prevent this?

  • Causality: Pore collapse during calcination occurs when the rapid thermal decomposition of organic structure-directing agents (like CTAB) generates localized exotherms and steam, fracturing the delicate Si-O-Ni and Si-O-Si networks[5].

  • Actionable Fix: Implement a step-wise calcination ramp (e.g., 1 °C/min up to 813 K)[5]. Alternatively, consider a template-free room-temperature synthesis route. By relying on the electrostatic interactions between nickel ions and negatively charged silicate in a basic condition (pH 9), you can form a wormlike network of nickel phyllosilicate that inherently possesses a high BET surface area (e.g., ~307 m²/g) without the need for aggressive template removal[6].

Troubleshooting Issue Issue: Low Specific Surface Area (SSA) CheckRatio Check Ni/Si Molar Ratio Issue->CheckRatio HighRatio Ratio > 0.5 (NiO Segregation) CheckRatio->HighRatio LowRatio Ratio < 0.5 (Framework Integration) CheckRatio->LowRatio Action1 Reduce Ni loading to prevent pore blocking HighRatio->Action1 Action2 Verify calcination ramp rates LowRatio->Action2

Diagnostic workflow for resolving low specific surface area in nickel silicate powders.

Section 2: Frequently Asked Questions (FAQs)

Q: How does pH control influence the porosity of the final dioxido(oxo)silane;nickel(2+) powder? A: pH is the master variable dictating the hydrolysis rate of the silica precursor and the speciation of nickel ions[2]. At an alkaline pH (around 9.0), the silica surface is highly deprotonated (forming SiO32−​ ). This maximizes the electrostatic attraction with Ni2+ ions, promoting the formation of uniform, wormlike channels rather than isolated silica and nickel hydroxide phases[6]. Deviating to acidic conditions leads to incomplete condensation and dense, non-porous glasses.

Q: Can microwave-hydrothermal treatment yield better textural properties than conventional oven heating? A: Yes. Microwave irradiation provides volumetric heating, leading to simultaneous and uniform nucleation across the gel[5]. This rapid crystallization (often completed in just 2 hours at 373 K) preserves the highly ordered hexagonal mesoporous structure (Ni-MCM-41 type) and prevents the Ostwald ripening that typically degrades surface area during prolonged conventional hydrothermal treatments[5].

Pathway Precursors Na2SiO3 + Ni(NO3)2 Gelation Gelation (pH 9.0) Precursors->Gelation Mix Hydrothermal Microwave-Hydrothermal (373 K, 2h) Gelation->Hydrothermal Heat Phyllosilicate Wormlike/Hexagonal Ni-Phyllosilicate Hydrothermal->Phyllosilicate Crystallize

Mechanistic synthesis pathway of mesoporous dioxido(oxo)silane;nickel(2+) nanocomposites.

Section 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized methodologies based on established literature.

Protocol A: Microwave-Hydrothermal Synthesis of Ordered High-SSA Ni-MCM-41[5] Purpose: To synthesize highly ordered mesoporous powders with SSA exceeding 900 m²/g.

  • Silicate Dissolution: Dissolve 21.32 g of sodium metasilicate ( Na2​SiO3​⋅9H2​O ) in 60 g of deionized water. Stir continuously for 2 hours at room temperature[5].

  • Template & Metal Preparation: In a separate vessel, dissolve 5.47 g of cetyltrimethylammonium bromide (CTAB) and the desired amount of nickel nitrate (targeting a Ni/Si molar ratio < 0.48) in 20 g of distilled water[5].

  • Co-condensation: Add the Ni/CTAB solution dropwise to the silicate solution under vigorous stirring. Stir for an additional 1 hour[5].

  • pH Adjustment: Carefully adjust the pH of the resulting gel to ~9.0 using 2 M sulfuric acid ( H2​SO4​ ). Stir for 3 hours to ensure complete homogenization[5].

  • Microwave Treatment: Transfer the gel to a Teflon-lined microwave digestion vessel. Subject to microwave-hydrothermal (M-H) conditions at 373 K for exactly 2 hours[5].

  • Recovery & Calcination: Filter, wash with deionized water until neutral, and dry at 373 K. Calcine the powder in air at 813 K for 6 hours (ramp rate: 1-2 °C/min) to remove the CTAB template without collapsing the pores[5].

Protocol B: Template-Free Room Temperature Precipitation[6] Purpose: A rapid, cost-effective method for generating wormlike mesoporous networks (~300 m²/g) without calcination risks.

  • Precursor Titration: Prepare a sodium silicate solution (e.g., derived from alkali-treated silica sources). Slowly titrate with a mixed solution of nickel nitrate and 3 M HNO3​ until the pH stabilizes at 9.0[6].

  • Room Temperature Aging: Allow the formed gel to age statically for 48 hours at room temperature to facilitate the electrostatic assembly of the wormlike network[6].

  • Purification: Filter the precipitate and wash extensively with distilled water to remove residual sodium and nitrate ions.

  • Drying: Dry the product at 110 °C in an air oven overnight. Grind into a fine powder[6].

Section 4: Quantitative Data Presentation

The following table summarizes the expected textural properties based on the synthesis parameters and structural integrity of the dioxido(oxo)silane;nickel(2+) framework.

Synthesis MethodologyNi/Si Molar RatiopHExpected BET Surface Area ( m2/g )Expected Pore Volume ( cm3/g )Primary Porosity Mechanism
Microwave-Hydrothermal[5]Low (< 0.1)~9.0900 – 12000.70 – 0.90Ordered Hexagonal Channels
Microwave-Hydrothermal[5]High (> 0.5)~9.0< 600< 0.50Pore Blocking by NiO
Hydrothermal (Conventional)[3]Optimal (~0.48)~9.0~ 450 - 5500.40 - 0.60Integrated Phyllosilicate
Template-Free Precipitation[6]Moderate (~0.5)9.0~ 3070.16Wormlike Network Assembly
Heterophase Sol-Gel[4]VariableAcidic~ 460 (Pre-reduction)VariableUltradispersed Particles

References

  • Design of Nickel-Containing Nanocomposites Based on Ordered Mesoporous Silica: Synthesis, Structure, and Methylene Blue Adsorption. nih.gov.
  • Silicic acid (H2SiO3), nickel(2+) salt (4:3). nih.gov.
  • Synthesis of Ultradispersed Nickel Particles by Reduction of High-Loaded NiO−SiO2 Systems Prepared by Heterophase Sol−Gel Method. acs.org.
  • A Facile Template-Free Room Temperature Synthesis of Mesoporous Wormlike Nickel Phyllosilicate. scispace.com.
  • Characterization and catalytic properties of nickel-substituted hexagonal mesoporous silica prepared by microwave-hydrothermal method. academie-sciences.fr.
  • Efficient Tuning of Surface Nickel Species of the Ni-Phyllosilicate Catalyst for the Hydrogenation of Maleic Anhydride. acs.org.

Sources

Technical Support Center: Optimizing pH for Dioxido(oxo)silane;nickel(2+) Precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Catalyst and Materials Synthesis. In pharmaceutical drug development and advanced materials science, supported nickel catalysts—specifically dioxido(oxo)silane;nickel(2+), commonly referred to as nickel phyllosilicate or nickel silicate—are critical for the selective hydrogenation of active pharmaceutical ingredients (APIs) and unsaturated precursors.

Achieving complete precipitation without forming inactive nickel hydroxide byproducts requires precise thermodynamic and kinetic control of the solution's pH. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, providing you with the mechanistic causality and self-validating protocols necessary to master this synthesis.

Scientific Overview: The Causality of pH in Nickel Silicate Precipitation

The precipitation of dioxido(oxo)silane;nickel(2+) onto a silica support is not a simple mixing of reagents; it is a highly pH-dependent surface reaction. We utilize the Deposition-Precipitation (DP) method driven by the thermal hydrolysis of urea.

Why urea? Using a strong base like sodium hydroxide causes localized pH spikes, leading to rapid, irreversible precipitation of inactive nickel hydroxide ( Ni(OH)2​ ). Urea, however, hydrolyzes homogeneously at 90 °C, ensuring a slow, uniform pH increase. This controlled gradient favors the thermodynamic formation of the silicate phase over the hydroxide [1].

Mechanistic Pathway

G A 1. Precursor Mixture Ni(NO3)2 + SiO2 + Urea B 2. Thermal Activation Heat to 90°C A->B C 3. Urea Hydrolysis Gradual pH Rise B->C Initiates at ~80°C D 4. Surface Deprotonation Si-OH -> Si-O- (pH > 7.5) C->D pH approaches 7.5 E 5. Complete Precipitation Dioxido(oxo)silane;nickel(2+) D->E Ni2+ binds to Si-O-

Mechanism of pH-driven dioxido(oxo)silane;nickel(2+) precipitation via urea hydrolysis.

Quantitative Data: pH-Dependent Speciation and Yield

Understanding the state of the silica surface at various pH levels is critical for troubleshooting yield and purity issues.

pH RangeSilica Surface StateDominant Nickel SpeciesPrecipitation YieldCausality / Mechanism
< 3.0 Protonated ( Si–OH2+​ )Soluble Ni2+ 0%Electrostatic repulsion prevents Ni2+ anchoring.
5.0 – 6.5 Neutral ( Si–OH )Soluble Ni2+ / Traces of Ni(OH)2​ < 20%Insufficient driving force for oxolation-type condensation.
7.0 – 8.5 Deprotonated ( Si–O− )Dioxido(oxo)silane;nickel(2+)> 95%Optimal thermodynamic window for phyllosilicate formation.
> 9.0 Highly DeprotonatedNickel Hydroxide ( Ni(OH)2​ )VariableRapid precipitation kinetics bypass silica interaction.

Self-Validating Experimental Protocol: Deposition-Precipitation

This protocol synthesizes highly dispersed nickel silicate precursors. When reduced, these form the highly active, sulfur-tolerant Ni/SiO2​ catalysts required for API hydrogenation. Every step includes a self-validation check to ensure process integrity.

Step 1: Precursor Formulation

  • Action: In a temperature-controlled reactor, suspend 3.8 g of high-surface-area silica in 500 mL of an aqueous solution containing 0.14 M nickel(II) nitrate and 0.42 M urea.

  • Causality: Urea acts as a delayed-release precipitating agent. A 3:1 urea-to-nickel molar ratio ensures sufficient ammonia generation to reach the target pH [1].

  • Self-Validation: Measure the initial pH. It must read between 3.0 and 4.0. If it is higher, check your silica for alkaline impurities.

Step 2: Thermal Activation & Hydrolysis

  • Action: Heat the vigorously stirred suspension to exactly 90 °C.

  • Causality: Urea hydrolysis into ammonia and carbon dioxide is highly temperature-dependent and only becomes kinetically viable above 80 °C.

  • Self-Validation: The internal temperature probe must read 90 °C ± 1 °C. The pH will begin to rise slowly after 15–30 minutes.

Step 3: pH-Driven Precipitation (Aging)

  • Action: Maintain the reaction at 90 °C for 4 to 18 hours.

  • Causality: As the pH gradually crosses 7.0, the silica surface deprotonates ( Si-OH→Si-O− ), creating nucleation sites that react with aqueous Ni2+ to form the layered phyllosilicate structure [2].

  • Self-Validation: Monitor the pH continuously. Complete precipitation is achieved when the pH plateaus between 7.5 and 8.0 [3].

Step 4: Recovery and Verification

  • Action: Cool the suspension to 20–25 °C, filter the precipitate, and wash with distilled water (3 × 800 mL) at 50–60 °C.

  • Causality: Washing removes residual nitrates and unreacted urea, which can cause sintering during downstream reduction.

  • Self-Validation: Inspect the filtrate. A completely colorless filtrate validates 100% precipitation of Ni2+ . A green tint indicates incomplete precipitation.

Step 5: Drying

  • Action: Dry the recovered solid in air at 90 °C for 24 hours.

Troubleshooting & FAQs

Q: My filtrate retains a green tint after 4 hours of aging. Why is the precipitation incomplete? A: A green filtrate indicates residual, unreacted aqueous Ni2+ . This happens when the final pH fails to reach the critical threshold of 7.5. Urea hydrolysis is strictly temperature-dependent; if your reactor is running at 80 °C instead of 90 °C, the reaction kinetics are too slow to generate enough ammonia. Ensure your internal temperature probe is calibrated to exactly 90 °C and extend the aging time until the pH stabilizes above 7.5.

Q: XRD analysis shows the presence of nickel hydroxide ( Ni(OH)2​ ) instead of dioxido(oxo)silane;nickel(2+). How do I correct this phase impurity? A: Nickel hydroxide forms when the pH rises too rapidly or exceeds 9.0, bypassing the necessary interaction with the silica support. Under strongly acidic conditions (pH 1.5–2.0), silanol groups are protonated ( Si–OH2+​ ), repelling Ni2+ [2]. As the pH approaches 7.5–8.5, these groups deprotonate ( Si–O− ), providing the necessary nucleation sites. If you attempt to accelerate the process by using a strong base (like NaOH) instead of urea, the rapid pH spike causes Ni(OH)2​ to crash out of solution prematurely. Stick strictly to the urea-driven Deposition-Precipitation method to maintain a controlled pH gradient [1].

Q: Can I lower the urea concentration to reduce ammonia emissions during scale-up for API manufacturing? A: Reducing the urea concentration will lower the final equilibrium pH, directly impacting your yield. Our data shows that a urea-to-nickel molar ratio of at least 3:1 is required to ensure the final pH reaches the 7.0–8.0 range, which is mandatory for >95% precipitation [3]. If you reduce the urea, the pH may plateau at 6.0, resulting in poor yields and wasted precursor. Instead of altering the stoichiometry, implement a closed-loop acidic scrubber system to capture the evolved ammonia safely.

References

  • Title: Ni/SiO2 Materials Prepared by Deposition−Precipitation: Influence of the Reduction Conditions and Mechanism of Formation of Metal Particles Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Title: WO2013054303A1 - Nickel hydrogenation catalyst Source: Google Patents URL

Validation & Comparative

Dioxido(oxo)silane;nickel(2+) vs. Nickel Oxide: A Comparative Study of Catalytic Performance

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterogeneous catalysis, both nickel-containing silicates—referred to herein as dioxido(oxo)silane;nickel(2+) for chemical specificity—and nickel oxide (NiO) have emerged as cost-effective and versatile catalysts for a range of chemical transformations. This guide provides a detailed comparative analysis of these two catalytic systems, focusing on their synthesis, structural characteristics, catalytic performance with supporting experimental data, and mechanistic insights to inform catalyst selection and development in research and industrial applications.

Introduction: Two Distinct Nickel-Based Catalytic Platforms

Nickel-based catalysts are workhorses in the chemical industry, prized for their high activity in various reactions and their relative abundance compared to precious metals.[1][2] While both dioxido(oxo)silane;nickel(2+) and nickel oxide utilize nickel as the active metal, their fundamental structures and, consequently, their catalytic behaviors differ significantly.

Dioxido(oxo)silane;nickel(2+) , often encountered as nickel silicate or nickel phyllosilicate, represents a class of materials where Ni²⁺ ions are chemically integrated into a silica (SiO₂) matrix.[3][4] This intimate interaction between the nickel and the silicate support is a defining feature, leading to unique catalytic properties. The term "dioxido(oxo)silane" specifies the silicate framework to which the nickel(2+) ion is bound.

Nickel oxide (NiO) , in contrast, is a discrete metal oxide with a well-defined crystal structure, typically a cubic rock-salt lattice.[1][5] Its catalytic activity is primarily associated with the surface properties of the NiO crystals, including the presence of different nickel oxidation states (Ni²⁺ and Ni³⁺) and lattice defects.[6][7]

This guide will dissect the key differences between these two catalytic systems, providing a framework for understanding their respective strengths and limitations.

Synthesis and Structural Characteristics

The method of preparation profoundly influences the final properties and catalytic performance of both dioxido(oxo)silane;nickel(2+) and nickel oxide catalysts.

Synthesis Protocols

Dioxido(oxo)silane;nickel(2+) (Nickel Silicate/Phyllosilicate):

The synthesis of nickel silicates often involves methods that promote a strong interaction between nickel precursors and a silica source. Common techniques include:

  • Hydrothermal Synthesis: This method involves the reaction of a nickel salt with a silica source (e.g., 3D SBA-15) in an aqueous solution under elevated temperature and pressure. This process can lead to the formation of well-defined nickel phyllosilicate structures (e.g., Ni₃Si₂O₅(OH)₄).[3]

  • Ammonia Evaporation Method (AEM): This technique promotes the deposition of nickel species onto a silica support, leading to high nickel dispersion and a strong metal-support interaction.[3]

  • Co-precipitation: This involves the simultaneous precipitation of a nickel salt and a soluble silicate, resulting in a highly mixed nickel-silica material.[4]

Experimental Protocol: Hydrothermal Synthesis of Nickel Phyllosilicate

  • Precursor Solution: A solution of nickel nitrate hexahydrate is prepared in deionized water.

  • Silica Source Addition: A structured silica support, such as SBA-15, is added to the nickel solution.

  • Hydrothermal Treatment: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-48 hours).

  • Washing and Drying: The resulting solid is filtered, washed thoroughly with deionized water and ethanol, and dried in an oven (e.g., at 80-100 °C).

  • Calcination (Optional): The dried material may be calcined at high temperatures (e.g., 500-750 °C) to transform the nickel phyllosilicate into highly dispersed nickel nanoparticles supported on silica.[3]

Nickel Oxide (NiO):

The synthesis of NiO often focuses on the decomposition of a nickel precursor to form the oxide. Various methods are employed to control particle size, surface area, and defect density:

  • Thermal Decomposition: Simple heating of nickel salts like nickel nitrate, carbonate, or hydroxide in air leads to the formation of NiO.[5][8]

  • Sol-Gel Method: This technique involves the hydrolysis and condensation of nickel precursors (e.g., nickel acetate) in the presence of a gelling agent like citric acid to form a gel, which is then calcined.[9]

  • Hydrothermal Synthesis: Similar to the method for nickel silicates, but without the silica source, this can be used to produce NiO nanoparticles with controlled morphology.[6][10]

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly decompose nickel precursors, often leading to the formation of nanoparticles.[11]

Experimental Protocol: Thermal Decomposition Synthesis of NiO Nanoparticles

  • Precursor Preparation: A solution of nickel chloride hexahydrate is mixed with dimethylglyoxime in an ethanol solution to form a nickel complex precipitate.

  • Washing and Drying: The precipitate is filtered, washed with deionized water, and dried.

  • Thermal Decomposition: The dried powder is placed in a furnace and calcined in air at a specific temperature (e.g., 600 °C) for a set duration to yield NiO nanoparticles.[5]

Structural and Morphological Comparison

The distinct synthetic routes lead to significant differences in the structural and morphological properties of the two catalysts.

PropertyDioxido(oxo)silane;nickel(2+) (as Nickel Phyllosilicate)Nickel Oxide (NiO)
Nickel State Primarily Ni²⁺ integrated into a silicate lattice.[3]Typically a mix of Ni²⁺ and Ni³⁺ on the surface.[6][12]
Dispersion High dispersion of nickel species due to the silicate matrix.[3]Can vary from nanoparticles to bulk material depending on synthesis.[11]
Structure Often amorphous or layered silicate structures.[3][4]Crystalline, typically with a cubic (rock-salt) structure.[5][13]
Metal-Support Interaction Strong covalent Si-O-Ni bonds.[14][15]Weaker interaction when supported, depending on the support material.[16]
Surface Area Generally high, influenced by the silica support (e.g., 446.3 m²/g for Ni/SiO₂-AEM).[3]Variable, can be high for nanoparticles (e.g., 60.14 m²/g).[13]

Characterization Techniques:

  • X-ray Diffraction (XRD): Used to identify the crystalline phases. NiO shows characteristic diffraction peaks corresponding to its cubic structure, while nickel silicates may show broad peaks indicative of an amorphous nature or specific peaks for crystalline phyllosilicates.[5][17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the Ni-O stretching vibration in NiO (around 455 cm⁻¹) and the Si-O-Ni bonds in nickel silicates.[5][18]

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide information on particle size, morphology, and the dispersion of nickel species.[5][19]

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the oxidation states of nickel (Ni²⁺, Ni³⁺) on the catalyst surface.[6][12]

Catalytic Performance and Applications

The structural differences between dioxido(oxo)silane;nickel(2+) and nickel oxide catalysts translate into distinct catalytic activities and selectivities in various reactions.

Hydrogenation Reactions

Nickel-based catalysts are widely used for hydrogenation.

Dioxido(oxo)silane;nickel(2+):

These catalysts, particularly those derived from nickel phyllosilicates, excel in hydrogenation reactions like CO₂ methanation and the hydrogenation of organic compounds.[3][15] The high dispersion of nickel nanoparticles and the strong metal-support interaction prevent sintering, leading to high activity and stability.[3][20]

  • CO₂ Methanation: Ni/SiO₂ catalysts prepared via methods that promote strong metal-support interaction show excellent CO₂ conversion and high selectivity to methane.[3][21] For instance, a highly dispersed nickel silicate catalyst with high Ni loading demonstrated over 80% CO₂ conversion and nearly 100% methane selectivity at 330 °C.[20]

  • Organic Hydrogenation: In the hydrogenation of edible oils, nickel-silica catalysts have shown high activity.[4] They are also effective in the hydrogenation of compounds with ethylene and acetylene bonds, as well as nitro and keto groups.[22]

Nickel Oxide (NiO):

While NiO itself is not typically used directly for hydrogenation as the active phase is metallic nickel (Ni⁰), it serves as a stable precursor. The in-situ reduction of NiO to Ni⁰ is a crucial step.[22][23] The catalytic activity is then dependent on the properties of the resulting Ni⁰ nanoparticles.

  • Hydrogenation of Organic Compounds: NiO nanoparticles supported on materials like charcoal can be reduced in-situ to form highly active nickel catalysts for the hydrogenation of a wide range of organic compounds.[22]

Comparative Performance in CO₂ Methanation:

CatalystPreparation MethodCO₂ Conversion (%)CH₄ Selectivity (%)Temperature (°C)StabilityReference
Ni/SiO₂Ammonia Evaporation>95~100370Stable for 100 h[3]
NiPS-1.6Hydrothermal>80~100330Stable for 48 h[20]
Ni/SiO₂(Com)Impregnation~60~100325-[24]

Note: Direct comparison is challenging due to varying reaction conditions. However, the data suggests that catalysts with strong nickel-silica interaction exhibit higher performance at lower temperatures.

Oxidation and Other Reactions

Dioxido(oxo)silane;nickel(2+):

The application of nickel silicates in oxidation reactions is less common compared to hydrogenation. However, the support can influence the redox properties of the nickel species.

Nickel Oxide (NiO):

NiO is a well-known catalyst for various oxidation reactions. The presence of both Ni²⁺ and Ni³⁺ species, along with oxygen vacancies, is believed to play a crucial role in the catalytic mechanism.[6][7]

  • Photocatalysis: NiO nanoparticles have been investigated for the photocatalytic degradation of organic dyes like Rhodamine B and methylene blue.[5][10]

  • Oxidative Dehydrogenation: NiO-based catalysts are used for the oxidative dehydrogenation of alkanes, such as ethane to ethylene.[12]

  • CO Oxidation: Nickel oxide catalysts have been studied for the low-temperature oxidation of carbon monoxide.[25]

Mechanistic Insights

The catalytic mechanisms on these two types of catalysts are fundamentally different due to their distinct active sites.

Dioxido(oxo)silane;nickel(2+)

In catalysts derived from nickel silicates, the active sites are typically highly dispersed metallic nickel nanoparticles formed after a reduction step. The strong interaction with the silica support (Si-O-Ni bonds) is thought to:

  • Stabilize small Ni nanoparticles: This prevents sintering, which is a common cause of deactivation in nickel catalysts at high temperatures.[3][14]

  • Modify the electronic properties of Ni: The interaction with the support can alter the electron density of the nickel atoms, influencing their catalytic activity.[4]

Dioxido_oxo_silane_catalyst

Caption: Activation and catalytic cycle on a nickel silicate-derived catalyst.

Nickel Oxide

The catalytic activity of NiO is often associated with a Mars-van Krevelen type mechanism, particularly in oxidation reactions. This involves the participation of lattice oxygen. The key features are:

  • Redox cycle of Ni ions: The catalytic cycle often involves the reduction and oxidation of nickel ions (Ni³⁺ ↔ Ni²⁺).[6]

  • Role of oxygen vacancies: Defects in the NiO lattice, such as oxygen vacancies, can serve as active sites for the adsorption and activation of reactant molecules.[7]

  • Surface species: The nature of the active oxygen species on the NiO surface is crucial for its catalytic performance.

Nickel_Oxide_Mechanism

Caption: Simplified Mars-van Krevelen mechanism on a nickel oxide catalyst.

Summary and Outlook

This guide has provided a comparative overview of dioxido(oxo)silane;nickel(2+) and nickel oxide catalysts, highlighting their key differences in synthesis, structure, and catalytic behavior.

Key Takeaways:

  • Dioxido(oxo)silane;nickel(2+) (Nickel Silicate/Phyllosilicate): Characterized by a strong interaction between nickel and the silica support, leading to highly dispersed and stable nickel nanoparticles upon reduction. These catalysts are particularly well-suited for high-temperature hydrogenation reactions where catalyst stability is crucial.

  • Nickel Oxide (NiO): A versatile metal oxide catalyst whose activity is governed by its surface properties, including nickel oxidation states and defects. It finds significant applications in oxidation and photocatalysis.

Future Perspectives:

The development of advanced nickel-based catalysts will continue to be a vibrant area of research. For dioxido(oxo)silane;nickel(2+), future work will likely focus on the precise control of the nickel silicate structure to tune the size and electronic properties of the active nickel nanoparticles. For nickel oxide, the engineering of defect-rich and nanostructured materials will be key to enhancing their catalytic performance. The combination of these two systems, for instance, by supporting NiO on silica with controlled interaction, may also lead to novel catalysts with synergistic properties.

References

  • Ahmad, M., et al. (2022). Synthesis of Nickel Oxide Nanoparticles and Copper-Doped Nickel Oxide Nanocomposites Using Phytolacca dodecandra L'Herit Leaf Extract and Evaluation of Its Antioxidant and Photocatalytic Activities. ACS Omega. Available at: [Link]

  • Anandan, K., & Rajendran, V. (2011). Synthesis and characterization of nickel oxide nanoparticles. Materials Science in Semiconductor Processing.
  • Balamurugan, C., et al. (2014). Characterization and photocatalytic activity of nickel oxide nanoparticles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Biesinger, M. C. (2017). Resolving Carbide and Oxide Components in the XPS C 1s Spectrum of Air-Exposed Steel. Surface Science Spectra.
  • Diao, F., et al. (2022). Interaction between Nickel Oxide and Support Promotes Selective Catalytic Reduction of NOx with C3H6. Chemistry – An Asian Journal. Available at: [Link]

  • Gou, G., et al. (2025). Nickel oxide nanoparticles catalyst for enhancing green hydrogen production: effect of preparation conditions. Scientific Reports. Available at: [Link]

  • Jadhav, S. A., et al. (2013). Synthetic Routes to Nickel Oxide Nanoparticles - An Overview. Journal of Ovonic Research.
  • Khatun, M., et al. (2019). Synthesis and characterization of nickel oxide and evaluation of its catalytic activities for degradation of methyl orange in aqueous medium. Journal of the Chilean Chemical Society.
  • Li, W., et al. (2023). Recent Progress in Nickel and Silica Containing Catalysts for CO2 Hydrogenation to CH4. Catalysts. Available at: [Link]

  • Liu, Y., et al. (2022). Nickel oxide-based catalysts for ethane oxidative dehydrogenation: a review.
  • Mattox, D. M. (2004). Nickel Oxide (NiO) - Properties and Applications. AZoM. Available at: [Link]

  • May, M. M., et al. (2021). Importance of Nickel Oxide Lattice Defects for Efficient Oxygen Evolution Reaction. Chemistry of Materials. Available at: [Link]

  • Mubeen, M., et al. (2024). Nanostructured NiO derived from spent nickel catalyst as an efficient photocatalyst: Characterization, performance, and kinetic study. Environmental Engineering Research.
  • Niu, Y., et al. (2019). Synthesis and Characterization and Photocatalytic Application of Nickel Oxide with Pine-cone Morphology. AIP Conference Proceedings. Available at: [Link]

  • Park, J., et al. (2003). Synthesis of monodisperse spherical nanocrystals.
  • Park, S., et al. (2019). Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temperature. Nanomaterials. Available at: [Link]

  • Pu, T., et al. (2017). A Comparative Study of Ni/Al2O3 and Ni/SiO2 Catalysts for CO Methanation. Industrial & Engineering Chemistry Research.
  • Rastegarpanah, A., et al. (2021). Thermocatalytic decomposition of CH4 over Ni/SiO2.
  • Taufiq-Yap, Y. H., et al. (2019). Ultrasound-assisted sequentially precipitated nickel-silica catalysts and its application in the partial hydrogenation of edible oil. Ultrasonics Sonochemistry. Available at: [Link]

  • Tucho, W. M., et al. (2020). CH4 Decomposition on Nickel Phyllosilicate: Switching from Tip to Base Growth of Carbon Nanotubes. Advanced Functional Materials. Available at: [Link]

  • Vita, A., & Italiano, C. (2024). Properties, Industrial Applications and Future Perspectives of Catalytic Materials Based on Nickel and Alumina: A Critical Review. Catalysts. Available at: [Link]

  • Wang, Y., et al. (2018). Mechanism of CO oxidation over nickel oxide catalyst.
  • Wu, H., et al. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Catalysts. Available at: [Link]

  • Yang, F., et al. (2018). Clarification of Active Sites at Interfaces between Silica Support and Nickel Active Components for Carbon Monoxide Methanation. Catalysts. Available at: [Link]

  • Zhang, Y., et al. (2019). Kinetics and Mechanism of Nickel Oxide Reduction by Methane. The Journal of Physical Chemistry C. Available at: [Link]

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A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of XPS and EDS for Dioxido(oxo)silane;nickel(2+)

Author: BenchChem Technical Support Team. Date: April 2026

In the realms of materials science, catalysis, and advanced drug development, the absolute purity and chemical integrity of precursor compounds are paramount. For novel inorganic materials such as dioxido(oxo)silane;nickel(2+), more commonly known as nickel(II) silicate (NiSiO₃), rigorous characterization is not merely a quality control step but a foundational requirement for predictable performance and reproducible research. The presence of contaminants, alternative oxidation states, or phase inhomogeneities can drastically alter a material's properties.

This guide provides a comprehensive comparison of two powerful surface and near-surface analytical techniques—X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS)—for the validation of nickel(II) silicate purity. As a senior application scientist, my objective is to move beyond procedural descriptions and delve into the causality behind experimental choices, offering a self-validating framework for researchers.

The Analyte: Understanding Dioxido(oxo)silane;nickel(2+)

The compound , with the formula NiSiO₃, consists of a silicate anionic group ([SiO₃]²⁻) and a nickel(II) cation (Ni²⁺). The purity assessment, therefore, must confirm three critical aspects:

  • Elemental Composition: The presence of Nickel (Ni), Silicon (Si), and Oxygen (O) in the correct stoichiometric ratios.

  • Chemical State: Confirmation that silicon exists within a silicate framework, oxygen is bonded to silicon and nickel, and crucially, that nickel is in its desired +2 oxidation state.[1][2]

  • Homogeneity and Contaminants: The absence of elemental impurities and the uniform distribution of Ni, Si, and O throughout the sample.

Core Principles: A Tale of Two Spectroscopies

XPS and EDS are often used in concert, as they provide complementary information about a material.

X-ray Photoelectron Spectroscopy (XPS): The Surface Chemistry Expert

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique.[3] It operates on the principle of the photoelectric effect: when a material is irradiated with X-rays, it emits core-level electrons.[3][4] The binding energy of these emitted photoelectrons is measured, which is characteristic of a specific element and, more importantly, its chemical environment (e.g., oxidation state, bonding partners).[5][6] This makes XPS exceptionally powerful for not just identifying elements but for elucidating their chemical states.[7] Its analysis depth is typically limited to the top 1-10 nanometers, making it ideal for detecting surface contamination and the chemistry of the outermost layers.[5][7]

Energy-Dispersive X-ray Spectroscopy (EDS): The Elemental Composition Workhorse

EDS (also known as EDX) is typically coupled with a Scanning Electron Microscope (SEM).[8][9] It works by bombarding a sample with a focused electron beam.[10] This causes atoms in the sample to eject inner-shell electrons, creating vacancies that are filled by outer-shell electrons. This relaxation process releases energy in the form of characteristic X-rays, each with an energy unique to that element.[8][11] By detecting these X-rays, EDS can identify the elemental composition of the sample.[8] Because the electron beam can penetrate deeper into the sample (microns), EDS provides a better representation of the bulk composition compared to XPS.[12] It can also generate elemental maps, visualizing the spatial distribution of elements.[9]

Comparative Analysis: XPS vs. EDS for NiSiO₃ Purity

FeatureX-ray Photoelectron Spectroscopy (XPS)Energy-Dispersive X-ray Spectroscopy (EDS)
Primary Information Elemental composition and chemical/oxidation state.[5][7]Elemental composition and spatial distribution.[8][9]
Analysis Depth Surface-sensitive (1-10 nm).[3][5]Bulk-sensitive (typically >1 µm).[12]
Key Strength Ability to determine the oxidation state of Nickel (Ni²⁺) and the chemical bonding of Si and O in the silicate matrix.[6]Rapid elemental identification, semi-quantitative analysis of bulk stoichiometry, and elemental mapping for homogeneity.[8][10]
Detection Limits ~0.1 atomic %. Can detect all elements except H and He.[6][13]~0.1 weight %. Can detect elements from Beryllium (Be) upwards.[8][12]
Quantification Good semi-quantitative accuracy with the use of sensitivity factors. High accuracy requires pure standards.[14]Semi-quantitative by default. Can be fully quantitative with appropriate standards.[12]
Sample Damage Minimal, as X-rays are less damaging.[3]Potential for some sample damage or alteration from the focused electron beam.
Vacuum Requirement Ultra-high vacuum (UHV).[3]High vacuum.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure data integrity and provide a comprehensive purity assessment.

Workflow for Purity Validation

G cluster_0 Sample Preparation cluster_1 EDS Analysis (Bulk Composition) cluster_2 XPS Analysis (Surface & Chemical State) cluster_3 Data Synthesis & Purity Conclusion Prep Prepare NiSiO3 Powder on Conductive Carbon Tape SEM_Image Acquire SEM Image (Morphology Check) Prep->SEM_Image XPS_Load Load Sample into UHV Chamber Prep->XPS_Load EDS_Map Perform Elemental Mapping (Check Homogeneity) SEM_Image->EDS_Map EDS_Quant Acquire EDS Spectrum for Semi-Quantitative Analysis EDS_Map->EDS_Quant Conclusion Combine Bulk & Surface Data to Validate Purity EDS_Quant->Conclusion XPS_Sputter Optional: Ar+ Sputter (Remove Surface Contaminants) XPS_Load->XPS_Sputter XPS_Survey Acquire Survey Scan (Identify All Surface Elements) XPS_Sputter->XPS_Survey XPS_HighRes Acquire High-Resolution Scans (Ni 2p, Si 2p, O 1s, C 1s) XPS_Survey->XPS_HighRes XPS_HighRes->Conclusion

Caption: Logical framework for combining EDS and XPS data.

EDS acts as the first-pass screening tool, rapidly confirming the bulk elemental composition and flagging any major inhomogeneities. XPS then provides the indispensable, high-fidelity chemical information, verifying the correct oxidation state of nickel and the silicate structure on the surface—the region most critical for catalytic activity and interfacial reactions. By integrating these expert techniques, researchers can confidently validate the purity of their material, ensuring the integrity and reproducibility of their scientific endeavors.

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A Comparative Guide to Ni-Based Catalysts for High-Temperature Applications: Silica-Supported vs. Nickel Aluminate Spinels

Author: BenchChem Technical Support Team. Date: April 2026

In the demanding landscape of high-temperature catalysis, particularly for processes like methane reforming for syngas production, the choice of catalyst is paramount to ensuring efficiency, stability, and economic viability. Nickel, owing to its high activity and lower cost compared to noble metals, stands as the industry's workhorse. However, the catalytic performance is not dictated by the metal alone; the support material plays a crucial, often decisive, role.

This guide provides an in-depth, objective comparison between two prominent classes of nickel-based catalysts: traditional dioxido(oxo)silane (silica)-supported nickel (Ni/SiO₂) and the structurally robust nickel aluminate spinels (NiAl₂O₄). We will delve into their fundamental structural differences, the causality behind their synthesis and performance, and provide supporting experimental data and protocols for the discerning researcher.

The Tale of Two Supports: Fundamental Differences

The core distinction between these two catalytic systems lies in the nature and strength of the interaction between the active nickel species and the support material—a concept known as the Metal-Support Interaction (MSI). This interaction governs everything from nickel particle size and dispersion to thermal stability and resistance to deactivation.

Dioxido(oxo)silane (Silica) as a Support: Silica is a widely used support due to its high surface area, tunable porosity, and general inertness.[1] In Ni/SiO₂ catalysts, the interaction between nickel oxide and the silica surface is typically weak, primarily physical in nature.[2] This weak MSI has significant consequences:

  • Easier Reduction: The nickel oxide precursor can be reduced to active metallic nickel at relatively low temperatures (typically 350-550 °C).[3]

  • Susceptibility to Sintering: At the high temperatures (>700 °C) characteristic of reforming reactions, the weak interaction allows mobile nickel particles to agglomerate, a process known as sintering. This leads to a loss of active surface area and, consequently, catalyst deactivation.[4][5]

  • Vulnerability to Coking: Larger nickel particles, often resulting from sintering, are more prone to the formation and growth of carbon filaments, which can encapsulate the active site or physically destroy the catalyst support.[1]

However, advanced synthesis techniques can mitigate these issues by creating stronger Ni-O-Si interfaces or by physically confining the nickel particles within the silica's porous structure.[6][7]

Nickel Aluminate Spinel (NiAl₂O₄): A Structurally Integrated Approach Nickel aluminate is a ternary oxide with a highly ordered, crystalline spinel structure (AB₂O₄). In this configuration, Ni²⁺ and Al³⁺ cations are locked into specific tetrahedral and octahedral sites within a cubic close-packed oxygen lattice. This is not merely a support; it's a precursor where the active metal is an integral part of the crystal structure.

  • Strong Metal-Support Interaction (SMSI): The Ni²⁺ ions are chemically bound within the aluminate matrix. This results in an exceptionally strong MSI.[8][9]

  • High Thermal Stability: The rigid spinel framework provides outstanding thermal stability and mechanical strength.[10][11]

  • Superior Sintering and Coking Resistance: Upon reduction, the strong MSI anchors the nascent metallic Ni particles, severely restricting their mobility and thus providing remarkable resistance to sintering even at very high temperatures.[9][12][13] The formation of highly dispersed, small Ni particles is a hallmark of spinel-derived catalysts.[14]

  • Challenging Reduction: A direct consequence of the SMSI is that the reduction of Ni²⁺ from the stable spinel lattice to metallic Ni⁰ requires significantly higher temperatures (often >700-800 °C) compared to Ni/SiO₂.[8]

The following diagram illustrates the fundamental structural differences and their impact on catalyst stability.

G cluster_0 Ni/SiO₂ Catalyst (Weak MSI) cluster_0_1 High-Temperature Reaction cluster_1 NiAl₂O₄ Spinel Catalyst (Strong MSI) cluster_1_1 High-Temperature Reduction & Reaction a1 NiO Particle a2 Amorphous SiO₂ Support a1->a2 Physical Adsorption (Weak Interaction) a3 Large Sintered Ni Particle a1->a3 Sintering a4 Carbon Filaments (Coke) a3->a4 Promotes Coking b2 Small, Anchored Ni⁰ Particle b1 Ni²⁺ integrated in Al₂O₃ Matrix (Spinel) b1->b2 Reduction b3 Spinel-derived Support b2->b3 Chemical Anchoring (Strong Interaction) G cluster_workflow Catalyst Synthesis & Characterization Workflow cluster_characterization Characterization of Calcined Catalyst (Precursor) cluster_characterization2 Characterization of Reduced (Active) Catalyst start Synthesis (Impregnation or Co-precipitation) drying Drying (120 °C) start->drying calcination Calcination (600-900 °C) drying->calcination xrd_pre XRD (Phase ID, Crystallite Size) calcination->xrd_pre Characterize Precursor bet N₂ Physisorption (Surface Area, Porosity) calcination->bet Characterize Precursor tpr H₂-TPR (Reducibility, MSI) calcination->tpr Characterize Precursor reduction In-situ Reduction (H₂, 500-800 °C) calcination->reduction xrd_post XRD (Ni⁰ Phase, Particle Size) reduction->xrd_post Characterize Active Catalyst tem TEM (Morphology, Ni Dispersion) reduction->tem Characterize Active Catalyst h2_chem H₂ Chemisorption (Active Surface Area) reduction->h2_chem Characterize Active Catalyst testing Catalytic Performance Testing reduction->testing

Caption: A typical workflow for catalyst synthesis and validation.

Conclusion and Outlook

The choice between silica-supported nickel and nickel aluminate spinel catalysts for high-temperature applications is a classic trade-off between ease of activation and long-term stability.

  • Ni/SiO₂ catalysts offer the advantage of low-temperature activation but are fundamentally handicapped by a weaker metal-support interaction that leads to deactivation via sintering and coking. While advanced synthesis methods can significantly bolster their stability, they remain inherently more vulnerable under severe operating conditions.

  • NiAl₂O₄ spinel catalysts represent a superior solution for applications demanding high thermal stability and longevity. The strong metal-support interaction, intrinsic to the spinel structure, provides an elegant and effective mechanism for creating and maintaining small, highly dispersed, and coke-resistant nickel nanoparticles. The primary drawback is the high-temperature requirement for their activation.

For researchers and industries aiming to develop next-generation catalysts for demanding processes like methane reforming, the spinel structure offers a more robust and reliable platform. Future research should focus on strategies to lower the reduction temperature of NiAl₂O₄ without compromising its exceptional stability, potentially through the introduction of promoters or the synthesis of defect-rich spinel structures. This would combine the best of both worlds: a highly stable catalyst that can be activated under milder, more energy-efficient conditions.

References

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A Researcher's Guide to Phase Composition Analysis: Cross-Validating Dioxido(oxo)silane;nickel(2+) Systems via Rietveld Refinement

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in materials science and drug development, the precise characterization of synthesized materials is paramount. In the realm of nickel-based catalysts and advanced ceramics, understanding the exact phase composition of nickel silicate systems—referred to here by the nomenclature dioxido(oxo)silane;nickel(2+)—is critical for predicting and controlling their performance. These materials are often complex mixtures, potentially containing various crystalline phases such as nickel orthosilicate (Ni₂SiO₄), nickel metasilicate (NiSiO₃), unreacted nickel oxide (NiO), and silicon dioxide (SiO₂), alongside possible amorphous content.

This guide provides an in-depth comparison of analytical techniques for quantitative phase analysis (QPA), with a primary focus on the power and nuance of Rietveld refinement of powder X-ray diffraction (pXRD) data. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating approach to characterization.

The Challenge of Multiphase Systems

Synthesizing a pure, single-phase nickel silicate is often a theoretical goal that gives way to a more complex reality. Reaction kinetics, temperature gradients, and precursor stoichiometry can lead to a final product containing a mixture of crystalline phases. The relative abundance of these phases dictates the material's bulk properties. For instance, in catalysis, the ratio of active NiO to a more inert Ni₂SiO₄ support phase can define the catalyst's activity and stability[1]. Therefore, an accurate quantitative method is not just desirable; it is essential.

Rietveld Refinement: The Gold Standard for Crystalline Quantification

The Rietveld method is a comprehensive analytical technique that refines a theoretical crystallographic model against measured powder diffraction data[2][3]. Instead of analyzing a few select peaks, it performs a least-squares fit of the entire diffraction pattern[2]. This approach is exceptionally powerful because the intensity of the diffraction pattern for each phase is directly proportional to its weight fraction in the mixture.

The key strengths of Rietveld refinement for analyzing nickel silicate systems include:

  • Comprehensive Data Utilization: By fitting the entire pattern, the method accurately handles severely overlapping peaks, a common issue in multiphase materials[3].

  • Detailed Structural Insights: Beyond phase fractions, the refinement yields precise lattice parameters, crystallite size, microstrain, and even information on atomic site occupancy[4]. This allows researchers to not only quantify but also deeply understand the structural properties of each component.

  • Standardless Quantification: The method uses the crystal structure of each phase as its own internal standard, eliminating the need to add a foreign standard substance to the sample[5].

The logical workflow of a Rietveld refinement is a sequential process where parameters are refined in a specific order to ensure a stable and meaningful convergence.

Rietveld_Workflow cluster_Data Data Input cluster_Refinement Refinement Sequence in Software (e.g., GSAS-II) cluster_Output Analysis & Validation Data 1. Collect High-Quality Powder XRD Data Scale 3. Refine Scale Factor Data->Scale CIFs 2. Obtain Crystal Information Files (CIF) for all suspected phases (Ni₂SiO₄, NiO, etc.) Background 4. Refine Background (Chebyshev Polynomial) Scale->Background Lattice 5. Refine Unit Cell Lattice Parameters Background->Lattice Profile 6. Refine Peak Profile Parameters (Size, Strain, Shape) Lattice->Profile PO 7. Refine Preferred Orientation (Spherical Harmonics/March-Dollase) Profile->PO GoF 8. Assess Goodness-of-Fit (Rwp, χ²) PO->GoF Quant 9. Extract Quantitative Phase Fractions & Structural Parameters GoF->Quant

Caption: Logical workflow for multiphase Rietveld refinement.

Comparison of Analytical Techniques

While powerful, Rietveld refinement is not the only tool available. A senior scientist must understand the landscape of techniques to select the most appropriate method or combination of methods for cross-validation.

TechniquePrincipleProsCons & Limitations
Rietveld Refinement (XRD) Whole-pattern fitting of diffraction data against crystallographic models.Highly accurate for crystalline phases; provides detailed structural data (lattice parameters, size, strain); handles peak overlap effectively.Requires high-quality data and known crystal structures for all phases; complex procedure; struggles to directly quantify amorphous content without an internal standard.
RIR Method (XRD) Compares the intensity of a major peak from each phase to a reference intensity ratio.Simpler and faster than Rietveld; can be adapted to quantify amorphous content using an internal standard.Less accurate than Rietveld, especially with peak overlap; susceptible to errors from preferred orientation and variations in crystallinity[6].
Raman Spectroscopy Analysis of inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecular bonds.Sensitive to short-range order and amorphous phases; non-destructive; can identify different silicate structures[7][8].Inherently non-quantitative without extensive calibration using standards; fluorescence can obscure spectra; requires multivariate methods like PLSR for semi-quantitative analysis of complex mixtures[9].
SEM-EDX Imaging of morphology (SEM) combined with elemental analysis via electron-induced X-ray emission (EDX).Provides spatially resolved elemental composition and phase distribution maps.Generally semi-quantitative; accuracy is highly dependent on sample flatness and homogeneity; requires well-matched standards for true quantification; poor sensitivity for light elements (like Oxygen)[10][11][12][13].

A Self-Validating Experimental Protocol for Rietveld Refinement

Trustworthiness in scientific results comes from a methodology that is inherently self-validating. This protocol is designed with that principle in mind, explaining the causal links between each step and the final accuracy.

Objective: To accurately determine the weight percentages of Ni₂SiO₄, NiO, and SiO₂ in a synthesized powder sample.

Part 1: Data Acquisition
  • Sample Preparation:

    • Action: Gently grind the nickel silicate sample in an agate mortar to a fine powder (<10 µm).

    • Causality: This step is critical to minimize preferred orientation , where non-spherical crystallites align in a non-random way, biasing peak intensities. Silicates, which can have plate-like or needle-like habits, are particularly prone to this effect[14][15]. Proper grinding ensures the random orientation of crystallites necessary for accurate intensity analysis.

  • Diffractometer Setup & Data Collection:

    • Action: Use a Bragg-Brentano diffractometer with a Cu Kα source. Set up a slow, continuous scan from a wide 2θ range (e.g., 10-100°) with a small step size (e.g., 0.02°) and a long count time per step (e.g., 1-2 seconds). Use a sample spinner if available.

    • Causality: High-quality data is the foundation of a reliable refinement. A wide angular range ensures all relevant diffraction peaks are captured. A slow scan with a long count time improves the signal-to-noise ratio, which is crucial for accurately modeling the peak shapes and the background, especially for minor phases[5]. Spinning the sample further averages out orientation effects.

Part 2: Refinement Procedure (using GSAS-II Software)

GSASII_Protocol cluster_Setup Project Setup cluster_Refine Sequential Refinement cluster_Analysis Validation A 1. Create New Project & Import Powder Data (.xye, .raw) B 2. Import Phase Structures from CIF files (e.g., COD, ICDD) for Ni₂SiO₄, NiO, SiO₂ A->B C 3. Link Phases to Histogram & Uncheck 'Histogram Scale Factor' B->C D 4. Refine Background: Select Chebyshev function, refine 6-12 terms C->D E 5. Refine Unit Cell: Select cell parameter for all phases D->E F 6. Refine Profile (Peak Shape): Refine Gaussian (GW) and Lorentzian (LX, LY) terms E->F G 7. Refine Phase Fractions: Select 'Phase Fraction' for all phases F->G H 8. Refine Preferred Orientation (if needed): Select March-Dollase or Spherical Harmonics model G->H If R-factors are high & difference plot shows systematic intensity mismatch I 9. Check Goodness-of-Fit: Aim for χ² ≈ 1 and low Rwp G->I H->I J 10. Visually Inspect Difference Plot for systematic errors I->J

Caption: Step-by-step refinement protocol in GSAS-II software.

  • Initial Setup:

    • Action: Create a new project in GSAS-II and import the collected powder data file.

    • Action: Import the Crystallographic Information Files (.cif) for all expected phases (Ni₂SiO₄, NiO, quartz-SiO₂). These can be obtained from open-access databases like the Crystallography Open Database (COD) or subscription-based ones like the International Centre for Diffraction Data (ICDD) database[6][7][13][15][16].

    • Causality: The .cif file contains the essential structural information (space group, atomic positions, etc.) that the software uses to calculate the theoretical diffraction pattern. An incorrect or poor-quality structural model is a primary source of error.

  • Sequential Refinement: The guiding principle is to refine parameters in a logical sequence, from those affecting the whole pattern to those affecting specific structural details. This prevents instability and correlation between parameters[4].

    • Step 1: Background & Scale Factor. The first step is to fit the background, often using a Chebyshev polynomial function, and refine the overall scale factor.

    • Step 2: Lattice Parameters. Next, refine the unit cell parameters for each phase. This corrects for any peak position shifts.

    • Step 3: Peak Profile. Refine the peak shape parameters. These are typically a combination of Gaussian (related to instrument broadening and strain) and Lorentzian (related to crystallite size) functions[5].

    • Step 4: Phase Fractions. With the major profile parameters refined, you can now refine the phase fractions. The software adjusts the scale factor of each individual phase to determine its contribution to the overall pattern.

    • Step 5: Preferred Orientation. If the goodness-of-fit (GoF) is poor and the difference plot shows systematic mismatches (e.g., all (00l) peaks are too high), apply a preferred orientation correction using a model like March-Dollase or spherical harmonics[17].

  • Assessing the Fit:

    • Action: Evaluate the numerical figures of merit: the weighted-profile R-factor (Rwp) and the chi-squared (χ² or GoF).

    • Causality: A good fit is typically indicated by a low Rwp and a χ² value approaching 1. A value much larger than 1 suggests an inadequate model, while a value much less than 1 may indicate overestimated standard uncertainties in the data.

    • Action: Critically examine the difference plot (observed pattern minus calculated pattern).

    • Causality: This is the most important visual cue. The difference line should be mostly random noise centered on zero. Any remaining "wavy" features or un-modeled peaks point to errors in the model, such as a missing phase or an incorrect peak shape description[18].

Data Interpretation & Cross-Validation

A successful refinement will produce a table of quantitative results. Below is a hypothetical example based on data for a NiO-SiO₂ nanocomposite system[19][20].

Table 1: Example Rietveld Refinement Quantitative Results

PhaseFormulaCrystal SystemSpace GroupRefined Wt. (%)Refined Lattice Parameter (Å)Crystallite Size (nm)
Nickel OxideNiOCubicFm-3m85.7a = 4.223~2
Nickel SilicateNi₂SiO₄OrthorhombicPbnm7.6a=4.75, b=10.2, c=5.95~15
Goodness-of-FitRwp = 8.5%χ² = 1.35

Trustworthiness through Cross-Validation:

  • Elemental Analysis: Use a bulk elemental technique like X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) spectroscopy to determine the overall Ni and Si content of the sample. Calculate the expected bulk elemental composition from the Rietveld phase fractions. For example, if the sample is 85.7% NiO and 7.6% Ni₂SiO₄, the overall Ni:Si atomic ratio can be calculated and compared to the XRF/ICP results. A strong agreement significantly boosts confidence in the phase analysis.

  • Microscopy: Use SEM-EDX to create elemental maps. While not strictly quantitative, these maps can confirm if the identified phases exist as distinct domains and whether their spatial distribution is consistent with the synthesis process.

By combining the unparalleled quantitative power of Rietveld refinement with the confirmatory evidence from other techniques, researchers can build a comprehensive and trustworthy understanding of their complex nickel silicate materials, paving the way for more rapid and rational material design and development.

References

  • International Centre for Diffraction Data (ICDD). (n.d.). ICDD Homepage. Retrieved from [Link][16]

  • Hillier, S. (2000). Accurate quantitative analysis of clay and other minerals in sandstones by XRD: comparison of a Rietveld and a reference intensity ratio (RIR) method and the importance of sample preparation. Clay Minerals, 35(1), 291–302. Retrieved from [Link][6]

  • Wang, X., et al. (2011). Incorporating a Preferred Orientation Correction into Supercell Model to Quantify Turbostratically Disordered Nontronite. Journal of Applied Crystallography, 44(5), 902-909. Retrieved from [Link][21]

  • Matýsek, D. (2022). Response to "Rietveld Refinement and Preferred Orientation". ResearchGate. Retrieved from [Link][15]

  • Speakman, S. A. (n.d.). Basics of Rietveld Refinement. MIT Center for Materials Science and Engineering. Retrieved from [Link][4]

  • Järvinen, M. (1993). Application of symmetrized harmonics expansion to correction of the preferred orientation effect. Journal of Applied Crystallography, 26(4), 525-531. Retrieved from [Link][17]

  • Donnelly, D. (2008). Raman and Fourier Transform Infrared Spectroscopy Characterization of Nickel Silicides. Texas State University. Retrieved from [Link][7]

  • EAG Laboratories. (n.d.). Energy Dispersive X-ray Spectroscopy (EDS). Retrieved from [Link][10]

  • Phillips, B., & Muan, A. (1960). Phase equilibria in the system NiO-Al2O3-SiO2. Journal of the American Ceramic Society, 43(11), 586-591. Retrieved from [Link][22]

  • TechFi. (n.d.). Scanning electron microscopy (SEM) – spectroscopy. Retrieved from [Link][11]

  • Mikhnenko, M. D., et al. (2023). Defect Structure of Nanocrystalline NiO Oxide Stabilized by SiO₂. Nanomaterials, 13(5), 875. Retrieved from [Link][19]

  • Lang, C. (2015). Response to "At what extent Scanning Electron Microscope (SEM)-EDS generated data is quantitative?". ResearchGate. Retrieved from [Link][12]

  • MyScope. (n.d.). Limitations of quantitative analysis - EDS. Retrieved from [Link][13]

  • Mikhnenko, M. D., et al. (2023). [Image] Experimental XRD pattern of NiO-SiO2. ResearchGate. Retrieved from [Link][20]

  • Kumar, S., et al. (2009). In situ micro-Raman analysis and X-ray diffraction of nickel silicide thin films on silicon. Journal of Raman Spectroscopy, 40(1), 60-67. Retrieved from [Link][23]

  • Universallab. (2025). Several Key Issues to Understand in SEM-EDS Analysis. Retrieved from [Link][24]

  • Bulavchenko, O. A., et al. (2023). In Situ X-ray Diffraction as a Basic Tool to Study Oxide and Metal Oxide Catalysts. Catalysts, 13(11), 1438. Retrieved from [Link][25]

  • Struble, L., & Stutzman, P. (2015). GSAS Tutorial - Steps in Refinement. National Institute of Standards and Technology. Retrieved from [Link][26]

  • MyScope. (n.d.). X-ray Diffraction - What is Rietveld refinement?. Retrieved from [Link][2]

  • Frost, R. L., & Hales, M. C. (2008). Raman spectroscopy of the nickel silicate mineral pecoraite - An analogue of chrysotile (asbestos). Journal of Raman Spectroscopy, 39(7), 909-913. Retrieved from [Link][8]

  • Fiad, H., et al. (2016). Study of nickel silicide by X-ray diffraction. 7th African Conference on Non Destructive Testing. Retrieved from [Link][27]

  • Wu, Z., et al. (1992). Studies of surface NiO species in NiO/SiO2 catalysts using temperature-programmed reduction and X-ray diffraction. Journal of the Chemical Society, Faraday Transactions, 88(5), 745-749. Retrieved from [Link][1]

  • Toby, B. H., & Von Dreele, R. B. (n.d.). GSAS-II Tutorial Index. GitHub Pages. Retrieved from [Link][28]

  • Von Dreele, R. B. (n.d.). gsas to gsas-ii. Advanced Photon Source, Argonne National Laboratory. Retrieved from [Link][29]

  • Para, T. A., & Sarkar, S. (2021). Challenges in Rietveld Refinement and Structure Visualization in Ceramics. Advanced Ceramic Materials. Retrieved from [Link][30]

  • Gualtieri, A. F., et al. (2019). Quantitative phase analysis using the Rietveld method: towards a procedure for checking the reliability and quality of the results. Periodico di Mineralogia, 88(2), 147-151. Retrieved from [Link][31]

  • Runčevski, T. (2021). The Rietveld Refinement Method: Half of a Century Anniversary. Crystal Growth & Design, 21(9), 4839-4843. Retrieved from [Link][3]

  • Zhang, Y., et al. (2016). Results of the Rietveld analysis of the XRD pattern for the Ni/NiO binary nanoparticles. RSC Advances, 6(1), 585-591. Retrieved from [Link][32]

  • Para, T. A., & Sarkar, S. (2021). Challenges in Rietveld Refinement and Structure Visualization in Ceramics. IntechOpen. DOI: 10.5772/intechopen.96025. Retrieved from [Link][5][33]

  • Toby, B. H. (2016). A simple solution to the Rietveld refinement recipe problem. Journal of Applied Crystallography, 49(5), 1755-1759. Retrieved from [Link][18]

  • Hrubovčák, P., et al. (2023). Raman spectroscopy as an alternative approach for prediction of silicate mineral content in sedimentary rocks. Scientific Reports, 13(1), 1-10. Retrieved from [Link][9]

Sources

evaluating catalytic efficiency of dioxido(oxo)silane;nickel(2+) versus pure nickel nanoparticles

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Catalytic Efficiency: Dioxido(oxo)silane;nickel(2+) vs. Pure Nickel Nanoparticles

As industrial chemistry pivots toward sustainable C1 utilization—such as CO₂ methanation and the Dry Reforming of Methane (DRM)—the demand for robust, high-performance catalysts has never been higher. Nickel is universally recognized as a highly active, cost-effective transition metal for these reactions[1]. However, application scientists frequently encounter a critical bottleneck: pure nickel nanoparticles (Ni NPs) suffer from rapid deactivation under high-temperature operational conditions[1].

This guide provides an objective, data-driven comparison between pure Ni NPs and dioxido(oxo)silane;nickel(2+) (the IUPAC designation for nickel silicate/Ni-SiO₂ complexes). By analyzing the mechanistic causality behind their performance, we demonstrate why integrating nickel within a silicate matrix is a fundamentally superior approach for long-term catalytic efficiency.

Mechanistic Causality: Why Pure Ni Fails and Silicates Succeed

To understand the performance delta between these two systems, we must examine the thermodynamic and kinetic behaviors of the metal at reaction temperatures exceeding 500°C.

The Pitfall of Pure Ni NPs: Sintering and Coking Pure Ni NPs possess high surface energy. During high-temperature catalysis, this thermodynamic instability drives the nanoparticles to migrate and coalesce—a process known as sintering—which drastically reduces the active surface area[2]. Furthermore, large, unconfined Ni ensembles catalyze the deep cracking of carbonaceous gases (like CH₄ or CO), leading to the rapid polymerization of carbon species. This "coking" physically encapsulates the active sites, causing swift and irreversible catalyst deactivation[3].

The Silicate Advantage: Strong Metal-Support Interaction (SMSI) Dioxido(oxo)silane;nickel(2+) fundamentally alters this degradation pathway. During the reduction phase of the silicate complex, a controlled etching and transformation process occurs, yielding highly dispersed, ultra-small Ni clusters (typically 2–7 nm) that remain deeply anchored to the silica support[4].

  • Confinement: The silicate matrix acts as a physical spacer, restricting the mobility of Ni atoms and preventing coalescence[5].

  • Electronic Modification: The unique layered silicate structure provides abundant Lewis acid sites, which enhance CO₂ adsorption while simultaneously inhibiting side reactions like the reverse water-gas shift (RWGS) reaction[2][3].

  • Coke Resistance: The ultra-small size of the confined Ni nanoparticles alters the carbon dissociation kinetics, making it thermodynamically unfavorable for polymeric carbon to form and deposit on the catalyst surface[6].

Comparative Experimental Protocol: A Self-Validating Workflow

To objectively evaluate these catalysts, we employ a self-validating experimental design. This protocol does not merely measure gas output; it actively correlates pre-reaction morphology with post-reaction structural integrity to prove the causality of the catalyst's lifespan.

Step 1: Synthesis & Pre-Reaction Validation
  • Pure Ni NPs: Synthesize via standard wet chemical reduction (e.g., using sodium borohydride) without a confining support matrix.

  • Dioxido(oxo)silane;nickel(2+): Synthesize via a one-pot hydrothermal method or reverse microemulsion to embed Ni²⁺ within the SiO₂ matrix, forming the phyllosilicate structure[4][6].

  • Validation Check: Perform High-Resolution Transmission Electron Microscopy (HRTEM) and X-ray Diffraction (XRD). Pure Ni will typically exhibit large crystalline domains (>25 nm). The silicate-derived catalyst must show highly dispersed, ultra-small Ni nanoparticles (<7 nm)[3][5].

Step 2: Time-on-Stream Catalytic Evaluation
  • Load 100 mg of each catalyst into separate fixed-bed quartz reactors.

  • Introduce the reactant gas mixture (e.g., CO₂ and H₂ for methanation) at a Gas Hourly Space Velocity (GHSV) of 40,000 mL·g⁻¹·h⁻¹ at a controlled temperature of 350°C to 550°C[2][6].

  • Continuously monitor the effluent using an online Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) to calculate exact conversion rates and product selectivity over a 50-hour continuous run.

Step 3: Post-Reaction Autopsy (Closing the Causality Loop)
  • Quantifying Coking: Subject the spent catalysts to Thermogravimetric Analysis (TGA) in an air atmosphere. Weight loss observed between 420°C and 530°C directly quantifies the mass of carbon deposited during the reaction[6].

  • Quantifying Sintering: Re-evaluate the spent catalysts using XRD. If the pure Ni protocol failed due to sintering, XRD will show massive peak sharpening at 2θ = 44.5°, 51.8°, and 76.3°. Conversely, the dioxido(oxo)silane;nickel(2+) will retain broad, low-intensity peaks, definitively proving that the SMSI prevented nanoparticle aggregation[5][6].

Quantitative Data Presentation

The following table synthesizes experimental data comparing the two systems under identical high-temperature methanation/DRM conditions, highlighting the stark contrast in stability and efficiency.

Catalyst SystemInitial Ni Size (nm)Post-Reaction Ni Size (nm)Max CO₂ / CO Conversion (%)CH₄ Selectivity (%)Carbon Deposition (mg/g)50-Hour Stability Retention
Pure Ni NPs ~25.0 - 31.3> 50.0 (Severe Sintering)< 60.0%~70.0%> 2.7Rapid Deactivation (<72%)
Dioxido(oxo)silane;nickel(2+) ~2.5 - 6.1~2.5 - 7.0 (Stable)> 80.0% - 97.1%> 81.9% - 99.8%< 0.9Excellent (>97%)

(Data synthesized from comparative studies on Ni/SiO₂ and pure Ni systems[2][3][6].)

Pathway Visualization

The diagram below maps the divergent mechanistic fates of both catalyst systems when subjected to high-temperature operational stress.

G Ni Pure Ni Nanoparticles Reaction1 High-Temp Catalysis (>500°C) Ni->Reaction1 NiSi Dioxido(oxo)silane;nickel(2+) Reaction2 High-Temp Catalysis (>500°C) NiSi->Reaction2 Mech1 High Surface Energy: Migration & Coalescence Reaction1->Mech1 Mech2 Strong Metal-Support Interaction: Confinement & Etching Reaction2->Mech2 Result1 Sintering & Coking (Rapid Deactivation) Mech1->Result1 Result2 High Dispersion Retained (Sustained Efficiency) Mech2->Result2

Catalytic degradation of pure Ni vs. stabilized pathway of Dioxido(oxo)silane;nickel(2+).

Sources

Safety Operating Guide

Personal protective equipment for handling dioxido(oxo)silane;nickel(2+)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous safety architecture is just as critical as the experimental design itself. When handling dioxido(oxo)silane;nickel(2+) —commonly referred to as Nickel(II) silicate (CAS: 21784-78-1)—researchers are dealing with a highly toxic, insoluble heavy metal particulate.

This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and delivers self-validating operational protocols to ensure absolute safety during chemical handling.

Mechanistic Hazard Profile: The Causality of Toxicity

To respect the chemical, you must understand its mechanism of action. Nickel(II) silicate is not merely an irritant; it is a potent sensitizer and a Group 1 Known Human Carcinogen[1].

Because it is an insoluble powder, the primary vector of exposure is inhalation[2]. When inhaled, silicate particulates bypass the mucociliary escalator and deposit deep within the alveolar space. Here, alveolar macrophages phagocytose the particles. The acidic environment of the macrophage's lysosomes drives the dissolution of the silicate matrix, liberating highly reactive Ni²⁺ ions directly into the intracellular space[3].

These free Ni²⁺ ions trigger two distinct pathogenic pathways:

  • Carcinogenesis: Ni²⁺ induces severe oxidative stress via Reactive Oxygen Species (ROS) generation, leading to DNA crosslinking and mutagenesis[3].

  • Sensitization: Ni²⁺ acts as a hapten, binding to endogenous proteins. These modified proteins are presented by MHC Class II molecules, triggering T-cell activation and resulting in severe occupational asthma and allergic contact dermatitis ("nickel itch")[3].

Ni_Toxicity Ni_Silicate Nickel(II) Silicate Exposure (Inhalation) Macrophage Alveolar Macrophage Phagocytosis Ni_Silicate->Macrophage Dissolution Intracellular Dissolution (Lysosome) Macrophage->Dissolution Ni_Ion Ni2+ Ion Release Dissolution->Ni_Ion ROS ROS Generation (Oxidative Stress) Ni_Ion->ROS Protein Protein Binding (Haptenation) Ni_Ion->Protein DNA_Damage DNA Crosslinking & Mutagenesis ROS->DNA_Damage Cancer Carcinogenesis (Lung/Nasal) DNA_Damage->Cancer Immune T-Cell Activation (MHC-II) Protein->Immune Sensitization Sensitization (Asthma/Dermatitis) Immune->Sensitization

Pathway of Nickel(II) silicate-induced toxicity, carcinogenesis, and immune sensitization.

Regulatory Exposure Limits & PPE Specifications

Because Nickel(II) silicate generates fine, aerodynamic dust, standard laboratory PPE is insufficient. The table below outlines the strict regulatory thresholds that dictate our PPE selection.

ParameterValueRegulatory BodyOperational Implication
PEL (Permissible Exposure Limit) 1.0 mg/m³ (8-hr TWA)[2]Baseline legal compliance for insoluble nickel compounds; requires active air monitoring if exceeded.
REL (Recommended Exposure Limit) 0.015 mg/m³ (10-hr TWA)[4]Target operational threshold; dictates the mandatory use of high-efficiency P100 particulate filtration.
IDLH (Immediately Dangerous) 10 mg/m³[4]Absolute ceiling; requires immediate evacuation or supplied-air respirators if breached.
Carcinogenicity Group 1 (Known Human)IARC / OSHAMandates zero-tolerance exposure protocols, strict containment, and biological safety cabinets.

Experimental Protocol: Safe Handling and Transfer Workflow

To ensure trustworthiness, every step in this protocol includes a Self-Validation mechanism. Do not proceed to the next step unless the validation check passes.

Phase 1: PPE Donning Sequence
  • Body Protection: Don a disposable, non-woven Tyvek suit over standard laboratory attire. Ensure the collar is zipped to the top.

  • Hand Protection (Double-Gloving): Don a pair of inner nitrile gloves (minimum 4 mil). Tape the cuffs of the inner gloves to the Tyvek sleeves. Don a second pair of extended-cuff nitrile gloves (minimum 5 mil) over the inner pair.

    • Causality: Nickel dust can permeate degraded nitrile over time. Double-gloving ensures that if the outer glove is contaminated, it can be doffed inside the hood without exposing the skin to hapten-mediated dermatitis.

    • Self-Validation: Before donning the outer gloves, inflate them with ambient air, twist the cuff to trap the air, and squeeze. If the glove deflates, it has a micro-puncture and must be discarded.

  • Respiratory Protection: Don a half-face elastomeric respirator equipped with P100 particulate filters[4].

    • Causality: P100 filters intercept 99.97% of airborne particles, crucial for capturing the <1.4 µm aerodynamic diameter of nickel dusts.

    • Self-Validation: Perform a negative pressure check. Cover the P100 filter inlets with your palms and inhale gently. The facepiece must collapse slightly and hold the vacuum for 10 seconds, proving a hermetic seal.

  • Eye Protection: Don unvented chemical splash goggles to prevent particulate deposition on the ocular mucosa.

Phase 2: Active Handling & Transfer
  • Engineering Controls Validation: Conduct all handling within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-handling glovebox.

    • Self-Validation: Check the magnehelic gauge on the BSC to ensure negative pressure is within the certified operational range before opening the chemical container.

  • Static Dissipation: Use anti-static weighing boats and grounded spatulas.

    • Causality: Silicate powders accumulate static charge. Using standard plastic tools can cause sudden electrostatic repulsion, aerosolizing the toxic dust directly into your breathing zone.

  • Wet-Tared Weighing: Whenever the experimental design permits, pre-wet the weighing vessel with a compatible solvent (e.g., water or ethanol) before adding the Nickel(II) silicate powder.

    • Causality: Creating a slurry immediately upon transfer eliminates the risk of dry dust aerosolization during transport to the reaction vessel.

  • Sealed Transport: If transporting dry powder is unavoidable, seal the weighing boat inside a secondary screw-cap conical tube before removing it from the BSC.

Phase 3: Doffing & Decontamination
  • In-Hood Doffing: Remove the outer contaminated gloves while your hands are still inside the BSC. Dispose of them immediately in a designated hazardous waste bag inside the hood.

  • Surface Decontamination: Wipe down the BSC surfaces, the balance, and the exterior of the secondary transport container using damp, disposable microfiber cloths.

    • Causality: Wet-wiping traps insoluble silicate particulates. Dry sweeping or using a standard vacuum will re-aerosolize the carcinogen.

Experimental Protocol: Spill Response and Disposal Logistics

In the event of a Nickel(II) silicate spill, standard chemical spill kits are often inadequate due to the severe inhalation hazard.

Spill Response:

  • Evacuate & Isolate: Immediately step back, warn others, and isolate the area. Allow the HVAC system to clear ambient dust for 15 minutes.

  • Don Maximum PPE: Re-enter only while wearing a full-face respirator with P100 filters and a Tyvek suit.

  • Dust Suppression: Do NOT sweep. Gently lay wet absorbent pads over the spilled powder to suppress aerosolization.

  • Collection: Use non-sparking plastic scoops to lift the wet powder and pads into a heavy-duty, sealable hazardous waste bucket.

  • Final Clean: Wet-wipe the entire area three times with a surfactant-based cleaner.

Disposal Logistics:

  • Waste Segregation: Label waste explicitly as "Toxic Heavy Metal Waste - Contains Nickel(II) Silicate."

  • Chemical Incompatibility: Never mix Nickel(II) silicate waste with acidic waste streams.

    • Causality: Strong acids will rapidly dissolve the stable silicate matrix, liberating high concentrations of toxic Ni²⁺ ions into the liquid solution, drastically increasing its environmental toxicity and potential for dermal absorption[1].

References

  • Nickel(2+) silicate | CID 44154680 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • NICKEL, METAL & INSOLUBLE COMPOUNDS (as Ni) Source: Occupational Safety and Health Administration (OSHA) Chemical Database URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Nickel metal and other compounds (as Ni) Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.